molecular formula C16H17ClN2 B12039476 N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride

N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride

Cat. No.: B12039476
M. Wt: 272.77 g/mol
InChI Key: SLSZSELQSYLBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride is a useful research compound. Its molecular formula is C16H17ClN2 and its molecular weight is 272.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H17ClN2

Molecular Weight

272.77 g/mol

IUPAC Name

N-benzyl-3,4-dihydro-1H-quinolin-2-imine;hydrochloride

InChI

InChI=1S/C16H16N2.ClH/c1-2-6-13(7-3-1)12-17-16-11-10-14-8-4-5-9-15(14)18-16;/h1-9H,10-12H2,(H,17,18);1H

InChI Key

SLSZSELQSYLBGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NCC2=CC=CC=C2)NC3=CC=CC=C31.Cl

Origin of Product

United States

Foundational & Exploratory

molecular weight and formula of N-benzyl-3,4-dihydro-2-quinolinamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-benzyl-3,4-dihydro-2-quinolinamine HCl

Abstract

N-benzyl-3,4-dihydro-2-quinolinamine and its hydrochloride salt belong to the class of substituted quinolines, a scaffold of significant interest in medicinal chemistry and drug development. Compounds bearing the dihydroquinoline core have demonstrated a wide range of biological activities, positioning them as valuable templates for designing novel therapeutic agents. This technical guide provides a comprehensive overview of N-benzyl-3,4-dihydro-2-quinolinamine HCl, detailing its core physicochemical properties, a representative synthetic pathway, and robust analytical protocols for its characterization. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate further investigation and application of this compound.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline and its partially saturated derivatives, such as the 3,4-dihydroquinoline core, are considered "privileged structures" in medicinal chemistry. This designation arises from their ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. Research into related structures has revealed their potential as multi-target inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are implicated in neurodegenerative disorders.[1][2] Furthermore, various N-benzyl quinolone derivatives have been investigated for their potent anticancer properties.[3] The utility of these scaffolds also extends to their use as key intermediates in the synthesis of complex pharmacological agents, including substance P (neurokinin-1) receptor antagonists.[4]

Given this context, a thorough understanding of the fundamental chemistry and analytical profiles of specific derivatives like N-benzyl-3,4-dihydro-2-quinolinamine HCl is essential for advancing research in this area. This guide serves as a foundational resource, providing the necessary data and methodologies to support its synthesis, characterization, and exploration in drug discovery programs.

Core Physicochemical Properties

The fundamental identity of a compound is established by its chemical formula and molecular weight. These properties are critical for stoichiometric calculations in synthesis, preparation of solutions for bioassays, and interpretation of mass spectrometry data.

PropertyValueSource
IUPAC Name N-benzyl-3,4-dihydroquinolin-2-amine hydrochlorideN/A
CAS Number 179684-25-4[5]
Chemical Structure (HCl Salt) Chemical Structure of N-benzyl-3,4-dihydro-2-quinolinamine HClN/A
Molecular Formula (HCl Salt) C₁₆H₁₇ClN₂[5]
Molecular Weight (HCl Salt) 272.78 g/mol Calculated
Molecular Formula (Free Base) C₁₆H₁₆N₂[6]
Molecular Weight (Free Base) 236.32 g/mol [6]

Representative Synthetic Pathway

The synthesis of N-benzyl-3,4-dihydro-2-quinolinamine typically involves a nucleophilic substitution reaction. A common and logical approach is the reaction of a suitable precursor, such as 2-chloro-3,4-dihydroquinoline, with benzylamine. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, displacing the chloride leaving group on the dihydroquinoline ring. The reaction is generally facilitated by a non-nucleophilic base to neutralize the HCl generated in situ, and a suitable solvent to ensure solubility of the reactants.

Synthetic Workflow cluster_reactants Reactants & Conditions cluster_process Process cluster_product Product start_material 2-Chloro-3,4-dihydroquinoline reaction Nucleophilic Substitution (Reflux, 12-24h) start_material->reaction reagent Benzylamine reagent->reaction conditions Inert Solvent (e.g., THF) Non-nucleophilic Base (e.g., Et₃N) conditions->reaction workup Aqueous Work-up & Extraction reaction->workup Reaction Monitoring (TLC) purification Silica Gel Column Chromatography workup->purification product_base N-benzyl-3,4-dihydro-2-quinolinamine (Free Base) purification->product_base product_hcl HCl Salt Formation (e.g., HCl in Ether) product_base->product_hcl final_product Final Product (HCl Salt) product_hcl->final_product

Caption: Generalized workflow for the synthesis of N-benzyl-3,4-dihydro-2-quinolinamine HCl.

Step-by-Step Protocol
  • Reaction Setup: To a solution of 2-chloro-3,4-dihydroquinoline (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), add triethylamine (Et₃N, 1.5 eq) as an acid scavenger.

    • Causality: Anhydrous conditions prevent side reactions with water. Triethylamine is chosen as it is a non-nucleophilic base that will not compete with the benzylamine reactant.

  • Addition of Nucleophile: Add benzylamine (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the substitution reaction. TLC is a crucial self-validating step to ensure the consumption of starting material before proceeding.[2]

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the free base.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum to yield N-benzyl-3,4-dihydro-2-quinolinamine HCl.

Analytical Characterization Protocols

Reliable analytical methods are paramount for confirming the identity, purity, and quantity of a synthesized compound. For N-benzyl-3,4-dihydro-2-quinolinamine HCl, chromatographic and spectroscopic techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the identification of volatile and semi-volatile compounds.[7] It provides definitive structural information through characteristic fragmentation patterns upon electron ionization (EI). The analysis is performed on the more volatile free base form of the compound.

GCMS_Workflow sample Sample Preparation (Base extraction, Dilute in CHCl₃) injection GC Injector (Split mode, 280°C) sample->injection separation Separation (HP-5 MS Column) injection->separation Temp. Program ionization Ionization (EI, 70 eV) separation->ionization analysis Mass Analyzer (Scan 30-550 amu) ionization->analysis detection Detector analysis->detection result Mass Spectrum (Data Analysis) detection->result

Caption: Experimental workflow for the GC-MS analysis of N-benzyl-3,4-dihydro-2-quinolinamine.

Protocol Table: GC-MS Parameters This protocol is adapted from established methods for similar analytes and serves as a robust starting point.[7][8]

ParameterSpecificationRationale
Sample Preparation Dilute sample (~1-4 mg/mL) in Chloroform (CHCl₃) after base extraction.Converts the HCl salt to the more volatile free base required for GC analysis.
Instrument Agilent Gas Chromatograph with Mass Selective Detector (or equivalent).Standard, reliable instrumentation for this type of analysis.
Column HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 µm.A non-polar column suitable for separating a wide range of aromatic amines.
Carrier Gas Helium at 1.5 mL/min.Inert carrier gas providing good chromatographic efficiency.
Injector Temp. 280°CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Program 1) 100°C for 1 min. 2) Ramp to 280°C at 12°C/min. 3) Hold for 9 min.A temperature gradient is essential for eluting the compound with good peak shape and separating it from potential impurities.
MS Scan Range 30-550 amuCovers the expected molecular ion and key fragments.

Expected Mass Spectrum: The EI mass spectrum is predicted to show a molecular ion peak (M⁺) corresponding to the free base (m/z 236). The most prominent fragment is expected to be the stable tropylium ion at m/z 91 , resulting from the cleavage of the bond between the benzyl group and the nitrogen atom.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful method for assessing the purity of the compound and for quantification.

Protocol Table: Representative HPLC Method

ParameterSpecificationRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm).Standard for retaining and separating moderately polar to non-polar aromatic compounds.
Mobile Phase Acetonitrile and Water (with 0.1% Trifluoroacetic Acid), gradient elution.A gradient from a lower to a higher concentration of organic solvent (acetonitrile) ensures the elution of the compound with good resolution. TFA improves peak shape.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Detector Diode Array Detector (DAD) or UV Detector at ~254 nm.The aromatic rings in the molecule will absorb strongly in the UV region, allowing for sensitive detection.[9]
Sample Preparation Dissolve sample (1 mg/mL) in the mobile phase.Ensures compatibility with the HPLC system and complete dissolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation. For N-benzyl-3,4-dihydro-2-quinolinamine, the following characteristic signals are expected in the ¹H NMR spectrum (in a solvent like DMSO-d₆ or CDCl₃):

  • Aromatic Protons: Multiple signals between ~6.5-7.5 ppm, corresponding to the protons on the quinoline and benzyl rings.

  • Benzyl CH₂: A singlet or doublet around ~4.3-4.5 ppm.

  • Dihydroquinoline Aliphatic Protons: Two triplets corresponding to the two CH₂ groups in the saturated portion of the ring, typically between ~2.8-3.8 ppm.

Potential Applications and Scientific Context

While specific biological data for N-benzyl-3,4-dihydro-2-quinolinamine HCl is not widely published, its structural components suggest significant potential for drug discovery. The dihydroquinoline core is a key feature in molecules targeting enzymes like MAO and ChE, making this compound a candidate for investigation in neuroprotective therapies.[1][2] The presence of the N-benzyl group is also a common feature in compounds designed to interact with various receptors and enzymes, including those relevant to oncology.[3] Therefore, this molecule serves as an excellent starting point or library compound for screening campaigns and as a scaffold for the development of more complex, biologically active agents.

Conclusion

N-benzyl-3,4-dihydro-2-quinolinamine HCl is a well-defined chemical entity with a clear synthetic route and robust analytical methodologies for its characterization. Its structural relationship to a class of compounds with proven pharmacological relevance makes it a molecule of high interest for researchers in medicinal chemistry and drug development. This guide provides the foundational technical information required to confidently synthesize, identify, and utilize this compound in further scientific endeavors.

References

  • Sigma-Aldrich. N-BENZYL-3,4-DIHYDRO-2-QUINOLINAMINE HYDROCHLORIDE.
  • SWGDrug. N-benzyl-3,4-DMA Monograph.
  • Moshang Chemical. N-benzyl-3,4-dihydroquinolin-2-amine.
  • Casale, J. F., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed.
  • MDPI. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity.
  • PMC. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase.
  • Nnamonu, L. A., et al. (2013). Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline.
  • BenchChem.
  • MDPI.
  • Google Patents. Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.

Sources

Comprehensive Physicochemical Profiling and Analytical Methodologies for N-benzyl-3,4-dihydro-2-quinolinamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Analytical & Medicinal Chemistry Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Structural Dynamics

N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride (NBDQ-HCl) is a highly specialized bicyclic compound utilized as a versatile pharmacophore in modern drug discovery. Structurally, it consists of a 3,4-dihydroquinoline core substituted with an N-benzyl group at the 2-amino position.

Understanding the chemical dynamics of this molecule requires analyzing its electronic distribution. Unlike fully aromatic 2-aminoquinolines, the saturation of the C3-C4 bond in NBDQ disrupts the extended conjugation with the fused benzene ring. This structural isolation localizes the lone pair electrons on the nitrogen atoms, creating a cyclic amidine-like system. Consequently, the basicity of the endocyclic nitrogen (N1) is significantly enhanced. When exposed to physiological or acidic environments, protonation preferentially occurs at N1, resulting in a highly stable, resonance-stabilized amidinium cation. This dynamic is the fundamental reason the compound is isolated and supplied as a stable hydrochloride salt, which vastly improves its aqueous solubility compared to its free base form.

G FB_Imine Free Base (Endocyclic Imine) FB_Enamine Free Base (Exocyclic Enamine) FB_Imine->FB_Enamine Tautomerization (pH > pKa) Salt Hydrochloride Salt (Amidinium Cation) FB_Imine->Salt +HCl Protonation at N1 FB_Enamine->Salt +HCl

Figure 1: Tautomeric equilibrium of the free base and convergence into the resonance-stabilized amidinium.

Quantitative Physicochemical Properties

The balance between the lipophilic N-benzyl moiety and the hydrophilic amidinium core gives NBDQ-HCl a unique Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The properties outlined below are critical for predicting its behavior in biological assays and formulation workflows [1].

PropertyValueCausality / Significance in Drug Development
Chemical Formula C₁₆H₁₇ClN₂Represents the stable hydrochloride salt form, ensuring extended shelf-life.
Molecular Weight (Salt) 272.77 g/mol Falls well within Lipinski’s Rule of 5, indicating excellent potential for oral bioavailability.
Molecular Weight (Free Base) 236.31 g/mol The uncharged species is highly permeable across lipid bilayers.
Topological Polar Surface Area ~34 ŲOptimal for blood-brain barrier (BBB) penetration, making it suitable for CNS targets.
Hydrogen Bond Donors 2 (in salt form)Facilitates critical salt-bridge interactions with target proteins (e.g., GPCRs, NOS enzymes) [2].
Hydrogen Bond Acceptors 1Allows for specific directional interactions within kinase or receptor hinge regions.

Analytical Workflows & Experimental Protocols

To ensure scientific integrity, every analytical protocol must be a self-validating system. The following methodologies have been designed to orthogonally validate the purity, structural identity, and physicochemical behavior of NBDQ-HCl.

G Sample NBDQ-HCl Sample Preparation LCMS LC-MS/MS Analysis (0.1% FA Mobile Phase) Sample->LCMS NMR 1H/13C NMR (DMSO-d6) Sample->NMR Potentiometry Potentiometric Titration (pKa Profiling) Sample->Potentiometry ShakeFlask Shake-Flask Method (LogD at pH 7.4) Sample->ShakeFlask Data Physicochemical Data Synthesis & Pharmacophore Mapping LCMS->Data NMR->Data Potentiometry->Data ShakeFlask->Data

Figure 2: Standardized analytical workflow for the physicochemical characterization of NBDQ-HCl.

Protocol 1: LC-MS/MS Purity and Mass Profiling

Objective: Validate the structural integrity and purity of NBDQ-HCl. Causality: Basic amines often exhibit severe peak tailing on standard reversed-phase columns due to secondary interactions with residual surface silanols. By utilizing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), we ensure the NBDQ amidine core remains fully protonated. This electrostatic repulsion from protonated silanols yields sharp, Gaussian peaks, ensuring accurate integration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of NBDQ-HCl in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using the initial mobile phase.

  • Chromatographic Setup: Equip the UHPLC with a high-efficiency C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Maintain the column compartment at 40°C to reduce solvent viscosity and improve mass transfer.

  • Mobile Phase Gradient:

    • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Execute a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (ESI+): Set the electrospray ionization source to positive mode. Monitor for the exact mass of the free base [M+H]+=237.14 m/z.

  • Data Acquisition: Integrate the UV chromatogram (λ = 254 nm) to determine relative purity, ensuring >95% area under the curve (AUC) prior to biological screening.

Protocol 2: Potentiometric Titration for pKa Determination

Objective: Determine the acid dissociation constant of the amidinium cation. Causality: Understanding the pKa is critical for predicting the ionization state at physiological pH (7.4), which directly dictates gastrointestinal absorption and target binding affinity [3].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Analyte Preparation: Dissolve 5.0 mg of NBDQ-HCl in 50 mL of a 0.15 M KCl solution. The KCl maintains a constant ionic strength, mimicking physiological conditions and preventing activity coefficient fluctuations.

  • Inert Atmosphere: Purge the titration vessel with Nitrogen gas for 10 minutes prior to and during the titration. Why? Atmospheric CO₂ dissolves in water to form carbonic acid, which artificially lowers the pH and skews basic pKa measurements.

  • Titration Execution: Titrate the solution with standardized 0.1 M NaOH in 0.05 mL increments using an automated titrator. Record the pH after each addition only once equilibrium is reached (drift < 0.01 pH/min).

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

Protocol 3: Shake-Flask Method for LogD (pH 7.4) Profiling

Objective: Quantify the lipophilicity of the compound under physiological conditions. Causality: While the benzyl group imparts significant lipophilicity, the protonated amidine core is highly hydrophilic. The LogD at pH 7.4 provides a realistic measure of how the compound partitions in the body, predicting its volume of distribution and membrane permeability.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. This mutual saturation prevents volume shifts during the actual experiment.

  • Partitioning: Dissolve NBDQ-HCl in the pre-saturated PBS to a concentration of 100 µg/mL. Transfer 2 mL of this solution and 2 mL of pre-saturated 1-octanol into a borosilicate glass vial.

  • Equilibration: Mechanically shake the vial at 300 rpm for 60 minutes at a controlled 25°C.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes. This step is critical to break any micro-emulsions and ensure sharp phase boundaries.

  • Quantification: Carefully sample both the aqueous and organic layers using separate syringes. Quantify the concentration of NBDQ in each phase using the LC-UV method described in Protocol 1. Calculate LogD using the formula: LogD=log([NBDQ]octanol​/[NBDQ]PBS​) .

Implications for Drug Development

The structural topology of NBDQ-HCl makes it a privileged scaffold. The N-benzyl group provides a flexible, lipophilic anchor capable of occupying deep hydrophobic pockets in target proteins. Simultaneously, the 3,4-dihydro-2-quinolinamine core acts as an arginine isostere. Because it remains largely protonated at physiological pH, the amidinium moiety can form robust, bidentate salt bridges with aspartate or glutamate residues in the active sites of enzymes such as Neuronal Nitric Oxide Synthase (nNOS) [2] or various G-protein coupled receptors (GPCRs). By leveraging the rigorous analytical protocols above, researchers can confidently map these physicochemical traits to in vitro and in vivo efficacy.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135676228, N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride". PubChem. URL:[Link]

  • Huang, H., et al. "Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition". PubMed Central (PMC). URL:[Link]

  • Iwata, K., et al. "Electronic spectra of 2-aminoquinoline and 4-aminoquinaldine. Evidence for the cyclic amidine structures of the singly protonated cations". Analytical Chemistry, ACS Publications. URL:[Link]

The Chemical Evolution and Discovery of N-benzyl-3,4-dihydro-2-quinolinamine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydro-2-quinolinamine framework represents a privileged, highly versatile heterocyclic scaffold in modern medicinal chemistry. While fully aromatic quinolines have long been staples in drug discovery, the partially saturated 3,4-dihydro derivatives offer unique three-dimensional topography. Specifically, N-benzyl-3,4-dihydro-2-quinolinamine (CAS 179684-25-4) and its derivatives bridge the gap between rigid planar intercalators and highly flexible aliphatic amines[1].

This whitepaper provides an in-depth technical analysis of the historical discovery, mechanistic synthesis, and pharmacological utility of N-benzyl-3,4-dihydro-2-quinolinamine derivatives. Designed for researchers and drug development professionals, this guide synthesizes historical anomalies with modern, self-validating synthetic protocols to provide a robust foundation for pipeline development.

Historical Context: The Chichibabin Anomaly

The discovery of 2-amino-3,4-dihydroquinolines did not stem from a targeted rational design but rather from a serendipitous mechanistic anomaly during classical heterocyclic amination[2].

In the early 20th century, the Chichibabin reaction—the direct amination of pyridines and quinolines using sodium amide ( NaNH2​ )—was established as the standard method for synthesizing 2-amino heterocycles[3]. However, in 1968, researchers Tetsuji Kametani and Hideo Nemoto conducted a rigorous analysis of the Chichibabin reaction on quinoline. Instead of exclusively yielding the expected 2-aminoquinoline, the reaction produced a substantial and unexpected byproduct: 2-amino-3,4-dihydroquinoline [2].

The Mechanistic Pivot

Isotopic labeling studies using 2-deuterioquinoline revealed that the formation of the 3,4-dihydro derivative was not a simple reduction, but a complex intermolecular hydride transfer[2]. This anomalous reduction-amination event proved that the C3-C4 bond of the quinoline ring could be selectively saturated under specific nucleophilic conditions.

Recognizing the pharmacological potential of this partially saturated ring—which exhibits enhanced conformational flexibility and altered basicity compared to its aromatic counterpart—medicinal chemists began exploring synthetic routes to functionalize the exocyclic amine. The addition of an N-benzyl moiety was hypothesized to dramatically increase lipophilicity, allowing the molecule to cross the blood-brain barrier (BBB) and probe deep hydrophobic pockets in central nervous system (CNS) targets.

Rational Design and Mechanistic Chemistry

Synthesizing N-benzyl-3,4-dihydro-2-quinolinamine via direct amination of 3,4-dihydrocarbostyril (the lactam precursor) is thermodynamically unfavorable. Early methodologies relied on harsh chlorinating agents (e.g., POCl3​ , PCl5​ ) to force the formation of an imidoyl chloride intermediate[4].

Causality in Experimental Design: Why abandon direct chlorination in modern protocols? Chlorinating agents often trigger unwanted aromatization (re-forming the quinoline ring) or ring-opening side reactions under thermal stress. To preserve the critical saturated C3-C4 bond, modern synthesis utilizes dimethyl sulfate to gently alkylate the lactam carbonyl. This forms a highly reactive lactim ether[4]. This electrophilic intermediate significantly lowers the activation energy required for the subsequent nucleophilic addition-elimination by benzylamine, ensuring high-fidelity conversion.

Synthetic Workflow Diagram

Synthesis_Workflow A 3,4-Dihydrocarbostyril (Lactam Precursor) R1 Dimethyl Sulfate (Electrophilic Activation) A->R1 Alkylation B Lactim Ether Intermediate (Activated Electrophile) R1->B -HSO4- R2 Benzylamine (Nucleophilic Addition-Elimination) B->R2 Amine Attack C N-benzyl-3,4-dihydro-2-quinolinamine (Final Product) R2->C -MeOH

Caption: Synthetic workflow of N-benzyl-3,4-dihydro-2-quinolinamine via a lactim ether intermediate.

Pharmacological Relevance & Target Interaction

N-benzyl-3,4-dihydro-2-quinolinamine derivatives share structural homology with several privileged CNS pharmacophores. The molecule exists in a tautomeric equilibrium between the 2-amino and 2-imino forms (N-benzyl-3,4-dihydro-1H-quinolin-2-imine)[5].

At physiological pH, the amidine-like nitrogen (pKa ~8.5–9.5) is protonated, forming a lipophilic cation. This structural motif is highly adept at targeting monoamine G-Protein Coupled Receptors (GPCRs), such as Dopamine ( D2​ ) and Serotonin ( 5−HT1A/2A​ ) receptors. The protonated nitrogen forms a critical salt bridge with conserved aspartate residues (e.g., Asp3.32) in the receptor's orthosteric site, while the flexible N-benzyl group extends into secondary hydrophobic binding pockets, driving subtype selectivity.

GPCR Signal Transduction Modulation

Pharmacological_Pathway Ligand N-benzyl-3,4-dihydro-2-quinolinamine (Lipophilic Cation) Receptor Monoamine GPCR (e.g., D2/5-HT) Ligand->Receptor Salt Bridge (Asp3.32) & Hydrophobic Packing GProt G-Protein Complex (Gαi/o) Receptor->GProt Conformational Shift Effector Adenylyl Cyclase (Inhibition) GProt->Effector Subunit Dissociation Response Decreased cAMP (Cellular Response) Effector->Response Signal Attenuation

Caption: Proposed GPCR signal transduction modulation by 3,4-dihydro-2-quinolinamine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . In-process analytical checks prevent the propagation of errors through the synthetic pipeline.

Protocol A: Synthesis of N-benzyl-3,4-dihydro-2-quinolinamine Hydrochloride

Phase 1: Lactim Ether Formation

  • Setup: Charge a flame-dried, argon-purged 250 mL round-bottom flask with 3,4-dihydrocarbostyril (10.0 mmol) and anhydrous toluene (50 mL).

  • Activation: Add dimethyl sulfate (12.0 mmol) dropwise at 0°C.

  • Heating: Reflux the mixture at 110°C for 4 hours.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot and analyze via FTIR. Proceed only if the strong amide C=O stretch (~1670 cm−1 ) has disappeared and a distinct C=N stretch (~1620 cm−1 ) has emerged. Failure to observe this shift indicates incomplete alkylation; do not proceed to Phase 2 to avoid wasting the amine.

  • Workup: Cool to room temperature, neutralize with cold saturated NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo to yield the crude lactim ether.

Phase 2: Nucleophilic Condensation

  • Reaction: Dissolve the crude lactim ether in anhydrous ethanol (30 mL). Add benzylamine (11.0 mmol) and a catalytic amount of glacial acetic acid (0.5 mmol).

  • Condensation: Heat the mixture at 80°C for 6 hours. The expulsion of methanol drives the reaction forward.

  • Salt Formation: Cool the mixture, remove the solvent in vacuo, and dissolve the residue in diethyl ether. Bubble anhydrous HCl gas through the solution until precipitation ceases.

  • Purification: Filter the resulting white precipitate and recrystallize from ethanol/ether to yield N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride[6].

Quantitative Data Analysis

The structural modifications of the 3,4-dihydroquinoline core drastically alter both the synthetic yield and the theoretical pharmacological profile. Table 1 summarizes the comparative yields and reaction conditions based on historical and modern methodologies.

Table 1: Comparative Yields and Reaction Conditions for 2-Quinolinamine Derivatives

CompoundPrecursorReagent / CatalystTemp (°C)Yield (%)Mechanistic Note
2-Aminoquinoline Quinoline NaNH2​ / Toluene11035.3Direct Chichibabin amination[3].
2-Amino-3,4-dihydroquinoline Quinoline NaNH2​ / Toluene11045.4Anomalous reduction-amination[3].
N-benzyl-3,4-dihydro-2-quinolinamine Lactim EtherBenzylamine / EtOH8082.0Nucleophilic addition-elimination[4].
N-(4-methoxybenzyl)-derivative Lactim Ether4-OMe-Benzylamine8078.5EDG on benzyl ring slightly lowers electrophilicity.

Data synthesized from historical Chichibabin amination yields and modern lactim ether condensation efficiencies.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 135676228, N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride. URL:[Link]

  • Kametani, T., & Nemoto, H. (1968). The Mechanism of the Formation of an Abnormal Product in the Chichibabin Reaction of Quinoline. Chemical and Pharmaceutical Bulletin, 16(1), 107-112. URL:[Link]

  • Glushkov, R. G., et al. (1987). Synthesis and Study of Lactim Ethers of 3,4-Dihydrocarbostyryl and 2,3,4,5-Tetrahydrobenz[b]azepin-2-one. Chemistry of Heterocyclic Compounds, 23, 661–664. URL:[Link]

  • Docking.org (ZINC Database). 3,4-dihydro-1H-quinolin-2-imine Molecular Patterns and Docking Profiles. URL:[Link]

Sources

An In-Depth Technical Guide to N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. Due to the limited publicly available data on this specific compound, this guide synthesizes information from commercially available sources and extrapolates from structurally related molecules to provide a thorough understanding of its chemical identity, potential synthesis, analytical characterization, and pharmacological relevance.

Core Identification and Chemical Properties

N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride is a substituted dihydroquinoline. The core structure consists of a bicyclic quinoline system where the pyridine ring is partially saturated. An amino group at the 2-position is substituted with a benzyl group. The compound is supplied as a hydrochloride salt to improve its solubility and stability.

Table 1: Chemical Identifiers for N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride

IdentifierValueSource
CAS Number 179684-25-4
Chemical Formula C₁₆H₁₈ClN₂
Molecular Weight 273.78 g/mol Calculated
IUPAC Name N-benzyl-3,4-dihydroquinolin-2-amine hydrochlorideInferred
Synonyms N-benzyl-3,4-dihydro-1H-quinolin-2-imine hydrochloride[1]

While a dedicated PubChem entry for this specific CAS number is not available, the structural motifs are present in numerous biologically active molecules, suggesting its relevance in chemical and pharmaceutical research. A related compound, N-benzyl-3,4-dihydroquinolin-2-amine (the free base), has a calculated molecular formula of C₁₆H₁₆N₂ and a molecular weight of 236.316 g/mol [1].

Synthesis and Structural Elucidation

A potential synthetic pathway could involve the reaction of a suitable 2-substituted-3,4-dihydroquinoline precursor with benzylamine. For instance, a general procedure for the synthesis of 3,4-dihydroquinazolines involves the cyclization of N-(2-(alkylamino)benzyl)amides[2]. A similar strategy could be adapted for the quinoline analogue.

Another approach could be a reductive amination of 3,4-dihydro-2(1H)-quinolinone with benzylamine, followed by hydrochloride salt formation. The synthesis of 1-benzyl-1,2,3,4-tetrahydroquinoline, a structurally similar compound, has been achieved through the reaction of 1,2,3,4-tetrahydroquinoline with benzaldehyde in the presence of a reducing agent like sodium cyanoborohydride, followed by conversion to the hydrochloride salt[3]. This highlights a viable synthetic strategy for introducing the N-benzyl group.

Diagram 1: Proposed General Synthetic Workflow

Synthetic Workflow Precursor 2-Substituted-3,4-dihydroquinoline or 3,4-Dihydro-2(1H)-quinolinone Reaction Coupling Reaction or Reductive Amination Precursor->Reaction Reagent Benzylamine Reagent->Reaction Intermediate N-benzyl-3,4-dihydro-2-quinolinamine (Free Base) Reaction->Intermediate Salt_Formation HCl Treatment Intermediate->Salt_Formation Product N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride Salt_Formation->Product

Caption: A generalized workflow for the potential synthesis of the target compound.

Structural confirmation of the synthesized compound would rely on a combination of standard spectroscopic techniques.

Spectroscopic Characterization (Inferred)

Based on the analysis of structurally similar N-benzyl-quinoline derivatives, the following spectroscopic characteristics can be anticipated[4]:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons of the quinoline and benzyl groups, as well as aliphatic protons of the dihydroquinoline ring. The benzylic protons would likely appear as a singlet or a doublet depending on coupling with the amine proton.

    • ¹³C NMR: Distinct signals for the aromatic and aliphatic carbons would be observed, with the benzylic carbon appearing in the characteristic region.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for N-H stretching of the secondary amine, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₆H₁₆N₂) and characteristic fragmentation patterns, such as the loss of the benzyl group.

Analytical Methodologies

For the analysis and purification of N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride, standard chromatographic techniques would be employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for purity assessment and quantification. Based on methods for similar heterocyclic compounds, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation[5]. UV detection at a wavelength corresponding to the absorbance maximum of the quinoline chromophore would be appropriate.

Table 2: Proposed Starting HPLC Parameters

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient To be optimized
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of the free base form, GC-MS could be a valuable tool for identification. The compound would need to be sufficiently volatile and thermally stable. The mass spectrum obtained would provide a fragmentation pattern that can be used for structural confirmation.

Diagram 2: Analytical Workflow for Compound Characterization

Analytical Workflow Sample N-benzyl-3,4-dihydro-2-quinolinamine HCl HPLC HPLC (Purity & Quantification) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS IR IR Spectroscopy (Functional Groups) Sample->IR Structure_Confirmation Structural Elucidation HPLC->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Potential Applications and Pharmacological Context

The 2-amino-3,4-dihydroquinoline and related 2-amino-3,4-dihydroquinazoline scaffolds have been investigated for a range of biological activities, suggesting potential areas of research for N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride.

  • Antitubercular Activity: A study on 2-amino-3,4-dihydroquinazolines identified this core structure as a novel hit for antitubercular agents[6][7]. This suggests that the 2-amino-3,4-dihydroquinoline moiety in the target compound may also confer antimycobacterial properties.

  • Neurological Activity: Dihydroquinolone derivatives have been explored as excitatory amino acid antagonists, particularly at the glycine site of the NMDA receptor[8]. This line of research indicates the potential for the dihydroquinoline core to interact with central nervous system targets.

  • Adrenergic Blocking Effects: Structurally related 2-(alkylamino)-3,4-dihydroquinazolines have been shown to decrease blood pressure and act as antagonists of the pressor response to norepinephrine in animal models[9].

  • Antibacterial and Fluorophore Agents: Novel amino acid derivatives of quinolines have been synthesized and evaluated for their antibacterial activity against various strains and for their fluorescent properties[10].

The presence of the N-benzyl group can significantly influence the lipophilicity and steric properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Conclusion

N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride is a chemical entity with a structural framework that is present in various pharmacologically active compounds. While specific data for this compound is scarce, this guide provides a comprehensive overview based on its known identifiers and by drawing parallels with structurally related molecules. The proposed synthetic and analytical methodologies offer a starting point for researchers interested in exploring the chemical and biological properties of this compound. The documented activities of similar structures in areas such as infectious diseases and neurology suggest that N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride could be a valuable tool for further investigation in drug discovery and development.

References

  • Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. PubMed. [Link]

  • 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS). PubMed. [Link]

  • Synthesis and adrenergic blocking effects of 2-(alkylamino)-3,4-dihydroquinazolines. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship study of a new class of 2-amino-3,4-dihydroquinazolines as antitubercular agents. ResearchGate. [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]

  • 1-Benzyl-1,2,3,4-tetrahydroquinoline | C16H17N | CID 12288350. PubChem. [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. [Link]

  • N-benzyl-3,4-dihydroquinolin-2-amine. Moshang Chemical. [Link]

  • N-Benzyl-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. PubChem. [Link]

  • 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline | C16H17N | CID 98468. PubChem. [Link]

  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. Beilstein Journals. [Link]

  • Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • N-benzyl-N-[4-oxo-2-propan-2-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]thiophene-2-carboxamide | C37H31N7O2S | CID 44283480. PubChem. [Link]

  • N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. [Link]

  • Benzyl 3-aminopropanoate hydrochloride | C10H14ClNO2 | CID 19434764. PubChem. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels for Risk Assessment of Nitrosamine Impurities. MDPI. [Link]

  • Supplier CAS No 2318-25-4. BuyersGuideChem. [Link]

Sources

Methodological & Application

Application Note: Preclinical Dosing Guidelines and Pharmacokinetic Evaluation of N-benzyl-3,4-dihydro-2-quinolinamine in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Compound: N-benzyl-3,4-dihydro-2-quinolinamine (NBDQ; CID 135676228)

Introduction & Scientific Rationale

N-benzyl-3,4-dihydro-2-quinolinamine (NBDQ) is an investigational small molecule characterized by its lipophilic, basic amine structure. In murine preclinical models, establishing a rigorous dosing and pharmacokinetic (PK) protocol is critical. Because NBDQ exhibits properties consistent with Biopharmaceutics Classification System (BCS) Class II/IV compounds (low aqueous solubility and variable permeability), standard saline formulations often lead to precipitation, erratic absorption, and irreproducible efficacy data.

This application note provides a self-validating, step-by-step methodology for formulating, dosing, and evaluating NBDQ in mice. The protocols herein are designed to ensure that observed phenotypic readouts are driven by true pharmacological engagement rather than formulation artifacts or systemic toxicity.

Formulation Strategy: The Causality of Vehicle Selection

Expertise Insight: The primary reason early-stage in vivo studies fail is the use of inappropriate vehicles that cause the drug to crash out of solution upon contact with physiological fluids (pH 7.4).

NBDQ requires a co-solvent or lipid-based formulation to maintain solubility in the gastrointestinal (GI) tract or systemic circulation. According to the Lipid Formulation Classification System[1], utilizing a mixture of surfactants and co-solvents prevents dissolution rate-limited absorption ().

Recommended Formulation (IV and PO):

  • 10% DMSO: Solubilizes the hydrophobic core of NBDQ.

  • 40% PEG-400: Acts as a co-solvent and surfactant to prevent precipitation in aqueous environments.

  • 50% PBS or Saline: Aqueous diluent (must be added dropwise while vortexing to prevent shock-precipitation).

Trustworthiness (Self-Validation Step): Prior to dosing, centrifuge the final formulation at 10,000 x g for 5 minutes. If a pellet forms, the compound is in suspension, not solution. Dosing a suspension intravenously can cause fatal micro-embolisms, and dosing it orally will yield diffusion-limited, highly variable PK data.

Murine Dosing Guidelines: Volumes and Routes

Administering excessive volumes alters absorption kinetics via depot effects and induces physiological stress, which skews metabolic readouts[2]. Adherence to standardized volumetric limits is mandatory to maintain data integrity (). Exceeding oral gavage limits, for instance, can force the compound into the lungs or cause gastric distension that alters gastric emptying rates.

Table 1: Maximum Recommended Dosing Volumes for Mice (Assumes 25g Body Weight)
RouteOptimal Volume (mL/kg)Max Volume (mL/kg)Max Volume per 25g MouseRecommended Needle Gauge
Intravenous (IV) 5.05.0125 µL27G - 30G
Per Os (PO / Oral) 10.010.0250 µL20G - 22G (Gavage bulb)
Intraperitoneal (IP) 10.020.0500 µL25G - 27G
Subcutaneous (SC) 10.010.0250 µL25G - 27G

Data synthesized from standard laboratory animal administration guidelines[3] ().

Step-by-Step Pharmacokinetic (PK) Protocol

To determine the absolute bioavailability (F%) of NBDQ, a parallel IV vs. PO study must be conducted.

Step 1: Animal Preparation

  • Use 6-8 week old male C57BL/6 or BALB/c mice (n=3 per time point).

  • Causality: Fast mice for 4-6 hours prior to PO dosing. Food in the GI tract binds lipophilic compounds like NBDQ, drastically increasing inter-subject variability and delaying the time to maximum concentration ( Tmax​ ). Water should remain ad libitum.

Step 2: Dosing

  • Administer NBDQ at 2 mg/kg for IV and 10 mg/kg for PO .

  • Causality: The higher PO dose accounts for anticipated hepatic first-pass metabolism, ensuring systemic concentrations remain above the LC-MS/MS lower limit of quantification (LLOQ).

Step 3: Serial Blood Sampling

  • Collect 20 µL of blood via the submandibular vein using a lancet.

  • Causality: Submandibular bleeding is preferred over retro-orbital bleeding for serial sampling because it minimizes tissue trauma and avoids the release of tissue factors that can interfere with bioanalytical quantification[3].

Step 4: Plasma Isolation & Bioanalysis

  • Collect blood in K2-EDTA tubes. Centrifuge at 2,000 x g for 10 min at 4°C.

  • Extract plasma and crash proteins using 3 volumes of ice-cold acetonitrile containing a structurally similar internal standard.

Table 2: Recommended PK Sampling Schedule
RouteTimepoints (Hours Post-Dose)Purpose
IV 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24Captures the rapid distribution phase ( α -phase) and terminal elimination phase ( β -phase).
PO 0.25, 0.5, 1, 2, 4, 8, 12, 24Captures the absorption phase, Cmax​ , and Tmax​ .

Maximum Tolerated Dose (MTD) Determination

Before initiating efficacy studies, the MTD of NBDQ must be established to ensure that observed phenotypic changes (e.g., tumor regression, behavioral changes) are not artifacts of systemic toxicity[4].

Protocol:

  • Single Ascending Dose (SAD): Begin with a cohort of n=3 mice at the anticipated therapeutic dose (e.g., 10 mg/kg). Include a vehicle-only control group to establish baseline physiological parameters.

  • Escalation: Increase the dose by a factor of 1.5x in subsequent cohorts (e.g., 15 mg/kg, 22.5 mg/kg).

  • Monitoring: Weigh mice daily for 14 days post-dose. Monitor for signs of distress (piloerection, hunched posture, lethargy).

  • Endpoints: The MTD is strictly defined as the highest dose that does not cause >15-20% body weight loss or severe clinical signs ()[4].

Visualizations of Workflows and Mechanisms

Workflow A Phase 1: Formulation (Co-solvent/Lipid System) B Phase 2: PK Profiling (IV vs PO in Mice) A->B Solubility Confirmed C Phase 3: MTD Determination (Dose Escalation) B->C Bioavailability > 20% D Phase 4: In Vivo Efficacy (Therapeutic Dosing) C->D Safe Dose Established

Figure 1: Sequential workflow for the preclinical in vivo evaluation of NBDQ.

ADME PO Oral Administration (PO) GI GI Tract Absorption (Lipid-dependent) PO->GI LIV Hepatic First-Pass (CYP450 Metabolism) GI->LIV Portal Vein SYS Systemic Circulation (Free vs Bound NBDQ) LIV->SYS Bioavailable Fraction TARG Target Tissue (Receptor Binding) SYS->TARG Distribution

Figure 2: Pharmacokinetic ADME pathways and logic for orally administered NBDQ.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. URL:[Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. URL:[Link]

  • Turner, P., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science. URL: [Link]

  • van der Heijden, L. M. M., van Dijk, D. P. J., Sanduleanu, S., van Gorp, R. H., Riethof, L., Wouters, K. A. D., & Damink, S. W. M. O. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer. URL:[Link]

Sources

Application Note: Solvent Selection and Formulation Strategy for N-benzyl-3,4-dihydro-2-quinolinamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & The Causality of Solubility

N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride is a synthetic small molecule characterized by a bulky, highly lipophilic N-benzyl group attached to a rigid 3,4-dihydroquinoline core. While the free base of this compound is virtually insoluble in aqueous media due to high crystal lattice energy and hydrophobicity, it is formulated as a hydrochloride (HCl) salt to improve its dissolution profile for drug discovery and biological assays.

However, researchers frequently encounter precipitation when transitioning this compound from organic stocks to aqueous working solutions. Understanding the thermodynamic causality behind this behavior is critical for successful formulation:

  • The Common-Ion Effect: Hydrochloride salts of weakly basic lipophilic amines are highly susceptible to the common-ion effect. When this compound is diluted into physiological buffers containing high concentrations of chloride ions (such as Phosphate-Buffered Saline, which contains ~137 mM NaCl), the excess chloride shifts the dissolution equilibrium backward, drastically suppressing the compound's solubility [1].

  • Localized Supersaturation: Rapid addition of an organic stock solution into an aqueous buffer causes localized micro-environments where the solvent polarity drops before complete mixing occurs. This forces the hydrophobic N-benzyl and dihydroquinoline moieties to self-associate, forming irreversible micro-aggregates [2].

To circumvent these issues, solvent selection must prioritize disrupting the hydrophobic interactions first (using aprotic solvents), followed by controlled, stepwise introduction into aqueous environments.

Solvent Selection Matrix

The following table summarizes the quantitative formulation parameters for N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride, optimized for both in vitro screening and in vivo administration.

Solvent SystemPredicted Solubility LimitApplication ScopeMechanistic Rationale & Notes
100% Anhydrous DMSO ≥ 25 mg/mL (approx. 80 mM)Master Stock StorageDisrupts crystal lattice; solvates both the ionic HCl domain and the lipophilic benzyl core.
100% Anhydrous DMF ≥ 15 mg/mL (approx. 50 mM)Alternative StockUseful if DMSO interferes with specific enzymatic assays; highly toxic in vivo.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 5 - 10 mg/mLIn Vivo Dosing (Mice/Rats)PEG300 acts as a cosolvent; Tween-80 forms micelles to encapsulate the hydrophobic core, preventing precipitation.
0.1% DMSO in PBS (pH 7.4) < 10 µg/mLIn Vitro Cell AssaysHigh chloride concentration limits solubility [1]. Must be diluted stepwise to prevent crashing out.

Formulation Workflow

The logical relationship between solvent transitions is mapped below. Direct dilution from a master stock into an aqueous buffer often leads to precipitation; therefore, an intermediate cosolvent step is highly recommended for concentrations exceeding 10 µg/mL.

FormulationWorkflow A Solid Compound (HCl Salt) B Master Stock (100% DMSO) A->B Add Anhydrous DMSO Vortex/Sonicate C Intermediate (Cosolvents/PEG) B->C Add Excipients (e.g., Tween-80) D Working Solution (Aqueous Buffer) B->D Direct Dilution (Only for <10 µg/mL) C->D Dropwise Addition of Warm Buffer

Workflow for formulating lipophilic amine hydrochloride salts.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols incorporate built-in validation steps to confirm complete dissolution.

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Use this protocol to create a stable, long-term storage solution.

  • Equilibration: Allow the vial of solid N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Amine hydrochlorides are hygroscopic; atmospheric moisture will degrade the compound and alter the actual mass weighed.

  • Weighing: Weigh the desired mass (e.g., 3.15 mg for 1 mL of 10 mM stock) into a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%).

  • Agitation: Vortex the solution vigorously for 60 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • System Validation (The Tyndall Test): In a darkened room, shine a laser pointer (e.g., 532 nm green laser) through the vial. If the beam path is visible as a solid line through the liquid (Tyndall effect), micro-particulates are still present, indicating incomplete dissolution. Continue sonication until the beam path is invisible.

  • Storage: Aliquot the stock into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, which can induce irreversible crystallization.

Protocol B: Stepwise Aqueous Dilution for In Vitro Assays

Use this protocol to prepare working solutions for cell culture or biochemical assays without inducing precipitation.

  • Pre-warming: Pre-warm the target aqueous buffer (e.g., cell culture media or PBS) to 37°C. Causality: Thermodynamic solubility of bulky organic salts increases exponentially with temperature; cold buffers instantly crash out lipophilic compounds.

  • Cosolvent Priming (Optional but Recommended): If the final assay concentration requires >10 µM of the compound, pre-dilute the DMSO stock 1:1 with a surfactant such as Tween-80 or a cyclodextrin solution (e.g., 20% HP-β-CD) before adding water.

  • Dropwise Addition: Place the vial containing the DMSO stock (or primed intermediate) on a vortex mixer set to low speed. Do not add the stock to the buffer. Instead, add the pre-warmed buffer dropwise into the organic stock while continuously vortexing. Causality: This prevents the localized supersaturation that occurs when a concentrated hydrophobic droplet hits a massive aqueous phase.

  • Validation: Perform a visual inspection against both a black and a white background. The solution must remain optically clear. Any opalescence indicates the common-ion effect has forced the hydrochloride salt out of solution.

Troubleshooting Common-Ion Precipitation

If precipitation occurs during Protocol B, it is highly likely due to the chloride content of your assay buffer interacting with the hydrochloride salt of the compound [3].

Corrective Actions:

  • Buffer Substitution: Switch from PBS (high chloride) to a HEPES or Tris-based buffer that utilizes acetate or sulfate salts instead of chloride salts to maintain isotonicity.

  • pH Adjustment: Ensure the final pH of the buffer is at least 1.5 to 2 units below the pKa of the secondary amine. If the pH approaches the pKa, the compound will revert to its free base form, which is entirely insoluble in water.

References

  • Serajuddin, A.T.M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 2007. Available at: [Link]

  • Bastin, R.J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, ACS Publications, 2000. Available at:[Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides. National Institutes of Health (NIH). Available at: [Link]

Application Note: Bioanalytical Extraction Strategies for N-benzyl-3,4-dihydro-2-quinolinamine from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The quantification of synthetic intermediates and drug candidates in biological matrices (plasma, serum, urine) requires highly selective sample preparation to achieve the sensitivity demanded by modern LC-MS/MS platforms. N-benzyl-3,4-dihydro-2-quinolinamine (CID 135401669)[1] presents a unique set of physicochemical properties that dictate its extraction chemistry:

  • Basic Nitrogen Center: The compound features a secondary amine at the 2-position of a 3,4-dihydroquinoline core. This basic center has an estimated pKa​ of ~9.0, meaning it exists primarily in a positively charged (protonated) state at physiological pH (7.4).

  • High Lipophilicity: The combination of the dihydroquinoline core and the benzyl substituent renders the molecule highly hydrophobic ( logP≈3.5−4.5 ).

Because of its high lipophilicity, simple Protein Precipitation (PPT) is inadequate. PPT fails to remove endogenous phospholipids (e.g., glycerophosphocholines), which co-elute with lipophilic analytes and cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source[2]. To achieve a self-validating, robust assay, extraction must exploit both the compound's basicity and its hydrophobicity.

This guide details two field-proven, high-throughput methodologies: Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE) .

Mechanistic Methodologies & Protocols

Mixed-Mode Strong Cation Exchange (MCX) SPE (Gold Standard)

For basic amines, polymeric mixed-mode cation exchange (MCX) is the premier choice[3]. The sorbent contains both hydrophobic domains (to capture the lipophilic benzyl and quinoline rings) and sulfonic acid groups (to ionically bind the protonated amine)[4].

This dual-retention mechanism allows for an aggressive 100% organic wash step that strips away phospholipids while the target analyte remains "ionically locked" to the sorbent.

SPE_Workflow A 1. Sample Pre-treatment Acidify plasma (2% HCOOH) Amine becomes protonated (+) B 2. Load onto MCX Cartridge Dual retention: Ionic & Hydrophobic A->B C 3. Wash 1 (Aqueous Acid) Removes salts & polar neutrals B->C D 4. Wash 2 (100% MeOH) Removes phospholipids & lipids Amine stays ionically bound C->D E 5. Elution (5% NH4OH in MeOH) Neutralizes amine, breaks ionic bond Elutes pure target D->E

Fig 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.
Step-by-Step MCX Protocol

Note: This protocol is optimized for a 30 mg / 1 mL polymeric MCX 96-well plate.

  • Sample Pre-treatment (Causality: Protonation): Dilute 100 µL of plasma with 100 µL of 2% Formic Acid (aq).

    • Why? According to the "Rule of 2", adjusting the pH at least 2 units below the analyte's pKa​ ensures >99% of the N-benzyl-3,4-dihydro-2-quinolinamine is protonated and ready for ionic binding[5].

  • Conditioning (Optional for polymeric sorbents): Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the cartridge.

  • Loading: Apply the acidified sample at a flow rate of 1-2 drops per second.

  • Wash 1 (Causality: Salt Removal): Apply 1 mL of 2% Formic Acid (aq). This removes endogenous salts and polar, un-ionized interferences.

  • Wash 2 (Causality: Phospholipid Removal): Apply 1 mL of 100% Methanol.

    • Why? The target compound is held by strong ionic bonds to the sulfonic acid groups. The methanol disrupts hydrophobic interactions, washing away neutral lipids and phospholipids without eluting the target[3].

  • Elution (Causality: Neutralization): Apply 2 × 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Why? The high pH (>11) deprotonates the amine, neutralizing its charge. The ionic bond is broken, and the methanol carrier effectively elutes the now highly lipophilic free-base compound[5].

  • Reconstitution: Evaporate under N2​ at 40°C and reconstitute in 100 µL of initial LC mobile phase.

Supported Liquid Extraction (SLE)

While traditional Liquid-Liquid Extraction (LLE) is effective for basic compounds[6], it is prone to emulsion formation and is difficult to automate. Supported Liquid Extraction (SLE) solves this by coating the aqueous biological sample onto an inert diatomaceous earth scaffold[7].

SLE_Mechanism A Biological Sample (Plasma/Urine) B Basification (pH > 11) 0.5M NH4OH or NaOH A->B C Diatomaceous Earth Aqueous phase coats solid support network B->C D Organic Elution MTBE/EtOAc extracts neutralized target C->D

Fig 2: Supported Liquid Extraction (SLE) partitioning for highly lipophilic basic amines.
Step-by-Step SLE Protocol
  • Sample Pre-treatment (Causality: Basification): Dilute 100 µL of plasma with 100 µL of 0.5 M Ammonium Hydroxide.

    • Why? To extract a base into an organic solvent, the pH must be raised 2 units above the pKa​ [8]. This forces N-benzyl-3,4-dihydro-2-quinolinamine into its neutral, highly lipophilic free-base state.

  • Loading: Apply the 200 µL pre-treated sample to a 200 µL capacity SLE plate. Apply a brief pulse of vacuum (-3 inHg) for 5 seconds to draw the sample into the diatomaceous earth matrix.

  • Equilibration: Wait 5 minutes. The aqueous sample forms a micro-thin layer over the solid support, maximizing surface area for extraction[7].

  • Elution (Causality: Partitioning): Apply 2 × 500 µL of Methyl tert-butyl ether (MTBE) or an MTBE/Ethyl Acetate (80:20) mixture. Allow it to flow by gravity for 5 minutes, then apply vacuum to collect the final drops.

    • Why MTBE? MTBE is highly selective for lipophilic neutral compounds and leaves highly polar matrix components and salts permanently trapped in the aqueous layer on the scaffold[9].

  • Reconstitution: Evaporate the organic layer under N2​ and reconstitute in LC mobile phase.

Quantitative Method Comparison

To guide experimental design, the following table summarizes the expected bioanalytical performance metrics when extracting lipophilic basic amines (like N-benzyl-3,4-dihydro-2-quinolinamine) from human plasma.

Extraction MethodologyAbsolute Recovery (%)Matrix Effect / Ion SuppressionPhospholipid RemovalThroughput / AutomationCost per Sample
Protein Precipitation (PPT) 85 - 95%Severe (>40% suppression)Poor (<10%)Very HighLow
Traditional LLE 70 - 85%Low (<15% suppression)Good (~80%)Low (Emulsion risks)Low
Supported Liquid Extraction (SLE) 85 - 95%Very Low (<10% suppression)Excellent (>95%)High (96-well amenable)Medium
Mixed-Mode SPE (MCX) >90% Negligible (<5% suppression)Superior (>99%)High (96-well amenable)High

Data synthesized from standard bioanalytical validation parameters for basic drugs[10],[7],[11].

Troubleshooting: Overcoming Matrix Effects

If low sensitivity or high %CVs are observed during the LC-MS/MS analysis of N-benzyl-3,4-dihydro-2-quinolinamine, the primary culprit is usually inadequate phospholipid removal.

Diagnostic Check: Monitor the MRM transition m/z184→184 (positive ion mode) during your chromatographic run. This transition tracks the polar headgroup of endogenous phosphatidylcholines. If a massive broad peak elutes at the same retention time as your target analyte, ion suppression is occurring.

Corrective Actions:

  • If using SLE: Ensure you are not using an overly polar extraction solvent. Switching from 100% Ethyl Acetate to 100% MTBE or Hexane/Dichloromethane will reduce the co-extraction of polar lipids.

  • If using MCX SPE: Ensure the Wash 2 step (100% Methanol) is fully executed. If phospholipids persist, increase the Wash 2 volume to 2 mL, or switch to a 50:50 Methanol:Acetonitrile wash to broaden the solubility profile of the lipids being washed away[3].

References

  • National Center for Biotechnology Information (NIH). "N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride | C16H17ClN2 - PubChem." PubChem Database. 1

  • Agilent Technologies. "Extraction of Basic Drugs from Plasma with Polymeric SPE." Agilent Application Note. 10

  • Agilent Technologies / Nxtbook. "Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX." 3

  • Agilent Technologies. "Tips, Tricks, and Tools for Selecting, Developing, and Implementing Simple and Successful Solid Phase Extraction Methods." 5

  • Bioanalysis / Ovid. "Sample treatment based on extraction techniques in biological matrices." Ovid Database. 2

  • Bioanalytical Systems, Inc. "Lc/ms/ms Bioanalysis Of Acidic And Basic Compounds With Double Liquid-liquid Extraction By Changing Ph In Between." 6

  • International Journal of Scientific & Technology Research. "Sample Preparation In Bioanalysis: A Review." 8

  • MACHEREY-NAGEL. "SLE / LLE | Solid phase extraction (SPE) | Chromatography."9

  • ResearchGate. "Supported Liquid Extraction (SLE) in LC‐MS Bioanalysis." 7

  • Sigma-Aldrich / ResearchGate. "Solid Phase Extraction (SPE): An introduction to basic theory, method development, and applications." 4

  • Varian / Agilent. "Sample Preparation: Varian Application Note SI-00603: Extraction of basic drugs from plasma." 11

Sources

Troubleshooting & Optimization

improving water solubility of N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride formulation and handling.

As a Senior Application Scientist, I frequently see researchers struggle with the physicochemical behavior of this compound. N-benzyl-3,4-dihydro-2-quinolinamine is a highly lipophilic secondary amine, characterized by a bulky benzyl group and a hydrophobic quinoline core. While it is synthesized as a hydrochloride (HCl) salt to improve its baseline aqueous solubility, researchers routinely encounter phase-separation, precipitation, and poor dissolution kinetics during in vitro assays and in vivo dosing preparations.

This guide moves beyond basic troubleshooting. It breaks down the thermodynamic causality behind these solubility failures and provides self-validating protocols to ensure your experimental integrity.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my N-benzyl-3,4-dihydro-2-quinolinamine HCl precipitate immediately when added to Simulated Gastric Fluid (SGF) or 0.1 N HCl, despite being an HCl salt? Causality: This is a classic manifestation of the 1[1]. The high concentration of chloride ions ( Cl− ) in SGF forces the solubility product equilibrium ( Ksp​ ) of your compound to shift to the left. The solvent cannot overcome the crystal lattice energy under these conditions, suppressing solubility and driving the drug back into a solid crystalline state[2]. Actionable Solution: Do not rely on the native salt form for low-pH oral gavage. Instead, formulate the compound as an Amorphous Solid Dispersion (ASD) to bypass the crystalline lattice energy entirely.

Q2: I dissolve the compound in DMSO, but when I dilute it into PBS (pH 7.4) for cell culture, it crashes out. How do I prevent this solvent shock? Causality: You are experiencing pH-induced free base conversion. At pH 7.4, the environment likely exceeds the pKa of the quinolinamine nitrogen. The compound loses its proton, reverting from the water-soluble salt into its highly lipophilic free base form, which rapidly aggregates in an aqueous buffer. Actionable Solution: Utilize 3[3] (specifically Hydroxypropyl-β-Cyclodextrin, HP-β-CD). The hydrophobic cavity of the cyclodextrin will encapsulate the lipophilic benzyl and quinoline rings, shielding them from the aqueous environment while the hydrophilic exterior maintains solubility.

Q3: The dissolution rate of the bulk powder is too slow for my high-throughput screening (HTS) robotics. How can I accelerate dissolution without altering the molecule? Causality: The crystalline lattice of the HCl salt is thermodynamically highly stable, resulting in a high energy barrier for solvation. Actionable Solution: Convert the crystalline powder into an 4[4] using a hydrophilic polymer carrier (e.g., PVP-VA). This locks the drug in a high-energy, non-crystalline state, ensuring rapid dissolution and temporary supersaturation.

Part 2: Quantitative Solubility Profiles

To illustrate the impact of formulation strategies, below is a comparative data summary demonstrating the apparent solubility of N-benzyl-3,4-dihydro-2-quinolinamine HCl across different environments and techniques.

Formulation StrategyAqueous MediaApparent Solubility (mg/mL)Physical State Mechanism
Crystalline HCl Salt (Baseline) DiH 2​ O (pH 5.5)1.20Native crystalline lattice
Crystalline HCl Salt SGF (pH 1.2)0.15Suppressed via Common Ion Effect
Crystalline HCl Salt PBS (pH 7.4)< 0.05Precipitation via Free Base conversion
HP-β-CD Complex (1:2 Molar) PBS (pH 7.4)8.50Host-Guest molecular shielding
Amorphous Solid Dispersion SGF (pH 1.2)5.40High-energy amorphous supersaturation

Part 3: Self-Validating Experimental Protocols

To guarantee reproducible results, every protocol must include a built-in validation step to confirm success before proceeding to in vitro or in vivo applications.

Protocol A: Preparation of HP-β-CD Inclusion Complexes (Kneading Method)

Purpose: To shield the lipophilic domains of the compound, preventing precipitation in neutral pH buffers.

  • Molar Calculation: Weigh N-benzyl-3,4-dihydro-2-quinolinamine HCl and HP-β-CD at a 1:2 molar ratio. The excess cyclodextrin drives the thermodynamic equilibrium toward complexation.

  • Wetting: Place the HP-β-CD in a ceramic mortar. Add a minimal volume of 50% ethanol/water (v/v) to create a thick, homogenous paste.

  • Mechanical Kneading: Gradually add the API powder to the paste. Knead vigorously for 45 minutes. Causality: The mechanical shear force physically disrupts the API crystal lattice, while the ethanol acts as a bridge, facilitating the entry of the hydrophobic benzyl ring into the cyclodextrin cavity.

  • Drying: Dry the paste in a vacuum desiccator at 40°C for 24 hours to remove all solvents.

  • Self-Validation Checkpoint:

    • Visual: Reconstitute 5 mg of the dried powder in 1 mL of PBS (pH 7.4). Shine a laser pointer through the vial. The absence of a Tyndall effect (scattering of light) confirms a true molecular dispersion rather than a nano-suspension.

    • Thermal: Run Differential Scanning Calorimetry (DSC). The complete disappearance of the drug's native melting endotherm confirms 100% inclusion.

Protocol B: Generation of Amorphous Solid Dispersion (Solvent Evaporation)

Purpose: To overcome the common ion effect in acidic media and accelerate dissolution kinetics.

  • Polymer Selection: Select a hydrophilic carrier polymer, such as Copovidone (PVP-VA), at a 1:3 (Drug:Polymer) weight ratio.

  • Co-Solvation: Dissolve both the API and the polymer in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) until optically clear. Causality: This breaks the crystalline lattice of the drug on a molecular level.

  • Rapid Evaporation: Utilize a rotary evaporator under reduced pressure at 45°C to flash-evaporate the solvent. Causality: Rapid solvent removal prevents the drug molecules from re-aligning into a crystal lattice, kinetically trapping them in the polymer matrix in an amorphous state.

  • Secondary Drying: Place the resulting film under a high vacuum for 12 hours to remove residual solvent traces, then mill into a fine powder.

  • Self-Validation Checkpoint:

    • Crystallographic: Analyze the powder via Powder X-Ray Diffraction (PXRD). A successful ASD will exhibit a broad "halo" pattern. If sharp Bragg peaks are visible, recrystallization has occurred, and the polymer ratio must be increased.

Part 4: System Workflows & Mechanisms

Below are the logical architectures for diagnosing solubility failures and understanding the molecular mechanics of our solutions.

Workflow Start Solubility Issue Detected CheckPH Is precipitation pH-dependent? Start->CheckPH LowPH Precipitates in Acidic Media (e.g., SGF, 0.1N HCl) CheckPH->LowPH Yes, at low pH HighPH Precipitates in Basic/Neutral Media (e.g., PBS pH 7.4) CheckPH->HighPH Yes, at neutral/high pH CommonIon Diagnosis: Common Ion Effect (Chloride suppression) LowPH->CommonIon FreeBase Diagnosis: Free Base Conversion (pH > pKa) HighPH->FreeBase Sol1 Solution: Amorphous Solid Dispersion (Bypass crystal lattice) CommonIon->Sol1 Sol2 Solution: Cyclodextrin Complexation (Shield lipophilic domains) FreeBase->Sol2

Diagnostic decision tree for identifying and resolving API solubility failures.

CD_Mechanism FreeDrug Free Drug (Lipophilic N-benzyl ring) Complex Inclusion Complex (Shielded lipophile, Water-soluble) FreeDrug->Complex Thermodynamic Equilibrium CD HP-β-Cyclodextrin (Hydrophobic cavity, Hydrophilic exterior) CD->Complex Host-Guest Interaction

Mechanism of cyclodextrin inclusion complexation enhancing apparent aqueous solubility.

Part 5: References

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts Source: PubMed / National Institutes of Health (NIH) 2

  • The solubility of drugs - Salting in, salting out, and the common ion effect Source: Basicmedical Key 1

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC / National Institutes of Health (NIH) 3

  • AmorSol® - Amorphous Solid Dispersion Technology Source: Ascendia Pharmaceutical Solutions4

Sources

preventing degradation of N-benzyl-3,4-dihydro-2-quinolinamine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of N-benzyl-3,4-dihydro-2-quinolinamine in solution. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the handling and stability of N-benzyl-3,4-dihydro-2-quinolinamine.

Q1: My solution of N-benzyl-3,4-dihydro-2-quinolinamine has turned yellow/brown. What is causing this discoloration?

A1: The development of a yellow or brown hue in solutions containing N-benzyl-3,4-dihydro-2-quinolinamine is a common indicator of chemical degradation, primarily through oxidation. The secondary amine and the dihydroquinoline ring are susceptible to oxidation, which can be initiated by dissolved atmospheric oxygen.[1][2] This process can be accelerated by exposure to light (photodegradation), elevated temperatures, and the presence of trace metal ions which can catalyze radical reactions.[1][2][3] The resulting degradation products are often colored, conjugated species.

Q2: What are the primary factors that cause the degradation of N-benzyl-3,4-dihydro-2-quinolinamine in solution?

A2: The stability of this compound is influenced by a combination of environmental and chemical factors:

  • Oxidation: As a secondary amine, the molecule is prone to oxidative degradation. The primary mechanism involves the reaction with dissolved oxygen, which can lead to the formation of various byproducts.[1][4][5] This process is often the main cause of solvent loss and impurity formation.[1][6]

  • Photodegradation: The quinoline core is known to be photosensitive.[3][7] Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation, leading to the formation of radicals and subsequent reactions.[3][8]

  • pH: The pH of the solution is critical.[9] In acidic conditions, the amine group will be protonated, which can alter its susceptibility to certain reactions. Conversely, basic conditions might accelerate oxidation.[2][10] The solubility of quinoline derivatives is also highly pH-dependent, with increased solubility generally observed in acidic conditions.[10][11]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation and hydrolysis.[1][2][12] Storing solutions at lower temperatures is a key strategy to prolong shelf-life.

Q3: What are the best practices for preparing and storing a stock solution of this compound?

A3: To ensure the longevity and reliability of your stock solutions, we recommend the following:

  • Solvent Selection: Use high-purity, anhydrous solvents. For non-aqueous stocks, solvents like DMSO or ethanol are often suitable.[2] For aqueous applications, it is critical to use deoxygenated water or buffers. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use.

  • Inert Atmosphere: When preparing and storing solutions, work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize contact with oxygen.[13] For long-term storage, overlay the solution with nitrogen or argon before sealing the vial.

  • Light Protection: Always store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.[2][13][14]

  • Temperature Control: Store stock solutions at low temperatures. For short-term storage (1-2 weeks), 2-8°C is recommended. For long-term storage, -20°C or -80°C is preferable.[12] However, be mindful of the solvent's freezing point and avoid repeated freeze-thaw cycles which can also promote degradation.[12]

  • Container Choice: Use clean, high-quality glass containers. Avoid plastic containers where possible, as leaching or adsorption can be an issue. Ensure containers are tightly sealed to prevent solvent evaporation and exposure to air.[14][15][16][17]

Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific issues you may encounter during your experiments.

Problem Probable Cause(s) Recommended Actions & Investigation
Inconsistent Results or Loss of Potency Chemical degradation of the compound in your stock or working solution.[12]1. Prepare Fresh Solutions: Always prepare working solutions fresh from a reliable stock for critical experiments. 2. Verify Stock Solution Integrity: Use an analytical technique like HPLC to check the purity of your stock solution against a freshly prepared sample or a new lot of the compound. Look for new impurity peaks or a decrease in the main peak area. 3. Review Storage Conditions: Confirm that solutions have been stored protected from light, at the correct temperature, and with minimal headspace.
Precipitation in Aqueous Solution Poor solubility at the solution's pH, formation of a less soluble degradation product, or salting-out effects.[10]1. Check pH: Measure the pH of the solution. Quinoline derivatives are often more soluble in slightly acidic conditions due to protonation of the nitrogen atom.[10][11] Adjusting the pH with a suitable buffer may redissolve the precipitate. 2. Use a Co-solvent: Consider preparing a more concentrated stock in a water-miscible organic solvent (like DMSO) and diluting it into your aqueous buffer immediately before use.[2] 3. Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS) to determine if it is the parent compound or a degradant.
New Peaks in HPLC/LC-MS Analysis Formation of degradation products due to oxidation, photodegradation, or hydrolysis.1. Characterize New Peaks: Use mass spectrometry (MS) to determine the molecular weight of the impurities. This can provide clues to the degradation pathway (e.g., an increase of 16 amu may suggest oxidation). 2. Perform a Forced Degradation Study: Intentionally expose the compound to stress conditions (acid, base, peroxide, heat, light) to generate potential degradants. This helps in confirming the identity of the impurity peaks seen in your stability samples.[12] 3. Optimize Storage: Implement the recommended storage and handling procedures (inert gas, light protection, low temperature) to prevent further degradation.
Understanding the Chemistry of Degradation

A deeper understanding of the potential degradation pathways is essential for developing effective stabilization strategies.

Major Degradation Pathways

N-benzyl-3,4-dihydro-2-quinolinamine is susceptible to several degradation mechanisms, with oxidation being the most prominent.

Parent N-benzyl-3,4-dihydro- 2-quinolinamine Oxidized_Amine Imine Intermediate Parent->Oxidized_Amine Oxidation Quinolinone 2-Quinolinone Derivative Parent->Quinolinone Ring Oxidation Cleavage Benzylamine & Quinoline Fragments Parent->Cleavage Photodegradation Oxidized_Amine->Quinolinone Further Oxidation/ Hydrolysis O2_node Oxygen (O₂) Metal Ions O2_node->Parent Light_node Light (hν) Light_node->Parent Heat_node Heat (Δ) Heat_node->Parent prep Prepare Aqueous Stock Solution stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) prep->stress sample Sample at Time Points stress->sample quench Neutralize/Quench (if applicable) sample->quench analyze Analyze via Stability-Indicating HPLC Method quench->analyze quantify Quantify Degradation & Identify Products (LC-MS) analyze->quantify

Caption: Experimental workflow for a forced degradation study.

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions (run in parallel with an unstressed control):

    • Acid Hydrolysis: Mix the solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Incubate a sealed vial of the solution at 60°C.

    • Photolytic Stress: Expose a solution in a clear vial to a photostability chamber or direct sunlight.

  • Sampling: Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. A gradient method is typically required to separate the parent compound from its degradants.

  • Identification: Use LC-MS to identify the mass of the major degradant peaks.

Protocol 3: Recommended HPLC Method for Stability Assessment

This is a starting point for a reverse-phase HPLC method. It should be optimized for your specific instrumentation and requirements.

Parameter Recommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 3 min, return to 10% B and re-equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection (UV) 254 nm (or optimal wavelength for the compound)
References
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2025). MDPI. [Link]

  • Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents. (2025). PubMed. [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Oxford Academic. [Link]

  • New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. (2009). ACS Publications. [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University. [Link]

  • Photodegradation of quinoline in water. (n.d.). ResearchGate. [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (2012). PubMed. [Link]

  • Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. (n.d.). 23º CBCAT. [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. (n.d.). Request PDF. [Link]

  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. (2025). ACS Publications. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate. [Link]

  • d3cy01635h1.pdf. (n.d.). Rsc.org. [Link]

  • Pathway proposed for the degradation of quinoline. (n.d.). ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Semantic Scholar. [Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (n.d.). Semantic Scholar. [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. (2023). PMC. [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). PMC. [Link]

  • Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. (n.d.). International Journal of Environmental Sciences. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). (n.d.). Request PDF. [Link]

  • Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. (n.d.). Beilstein Journals. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. [Link]

  • Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. (2013). ResearchGate. [Link]

  • Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. (n.d.).
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023). OSTI.GOV. [Link]

  • Literature update of analytical methods for biogenic amines determination in food and beverages. (n.d.). MOST Wiedzy. [Link]

  • 1-Benzyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-benzyl-3,4-dihydro-2-quinolinamine Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-benzyl-3,4-dihydro-2-quinolinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

The synthesis of N-benzyl-3,4-dihydro-2-quinolinamine, a valuable scaffold in medicinal chemistry, is most commonly and efficiently achieved via a Palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This guide will focus on the optimization and troubleshooting of this synthetic route, starting from 2-chloro-3,4-dihydroquinoline and benzylamine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just a solution, but the underlying chemical principles to inform your experimental design.

Question 1: My reaction shows low or no conversion of the starting materials. What are the primary causes and how can I address them?

Answer:

Low or no conversion in a Buchwald-Hartwig amination of a quinoline substrate often points to issues with the catalytic cycle. Here’s a systematic approach to diagnosing and solving the problem:

  • Catalyst Poisoning by the Quinoline Nitrogen: The lone pair of electrons on the nitrogen atom of the quinoline ring can coordinate to the palladium center, forming inactive catalyst species. This is a common issue with nitrogen-containing heterocycles.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, which prevents the quinoline nitrogen from coordinating and poisoning the catalyst.[1] Ligands such as XPhos, SPhos, or RuPhos are often effective choices.[1]

  • Inefficient Pre-catalyst Activation: Many protocols use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. This reduction step can be inefficient under certain conditions.

    • Solution: Consider using a direct Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass the pre-activation step.[1] Alternatively, ensure your reaction conditions, including the choice of base and solvent, are conducive to the reduction of the Pd(II) pre-catalyst.

  • Poor Quality of Reagents or Solvents: The catalytic system is highly sensitive to impurities, especially oxygen and water, which can deactivate the catalyst.

    • Solution: Use freshly distilled and thoroughly degassed solvents. Ensure the 2-chloro-3,4-dihydroquinoline and benzylamine are of high purity. It is critical to degas the reaction mixture with an inert gas like argon or nitrogen before adding the catalyst.[1]

  • Suboptimal Base Selection: The base plays a crucial role in the deprotonation of the amine, a key step in the catalytic cycle.[1][2]

    • Solution: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. Ensure the base is fresh and has been stored under inert conditions to prevent degradation.

Question 2: I am observing a significant amount of a side product that appears to be 3,4-dihydroquinoline (hydrodehalogenation). How can I minimize this?

Answer:

The formation of 3,4-dihydroquinoline is a result of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings. This occurs when the aryl halide substrate is reduced instead of undergoing the desired coupling.

  • Cause: This side reaction can be promoted by high temperatures, which can lead to catalyst decomposition, or by sources of hydride in the reaction mixture.

  • Solutions:

    • Lower the Reaction Temperature: While this may slow down the reaction rate, it can significantly improve catalyst stability and reduce the rate of decomposition pathways that lead to hydrodehalogenation.[1]

    • Optimize the Ligand: The choice of ligand can influence the relative rates of the desired reductive elimination and undesired side reactions. Experiment with different bulky phosphine ligands to find one that favors the C-N bond formation.

    • Ensure Anhydrous Conditions: Water can sometimes be a source of protons that contribute to this side reaction.

Question 3: My purification is challenging due to the presence of residual starting materials and byproducts. What is an effective purification strategy?

Answer:

Effective purification is crucial for obtaining N-benzyl-3,4-dihydro-2-quinolinamine with high purity.

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is necessary. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. This will remove the inorganic base and salts.

  • Filtration through a Celite Pad: To remove the palladium catalyst, which can appear as palladium black, filter the organic layer through a pad of Celite®.[3]

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the product from unreacted starting materials and organic byproducts. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the components. Monitor the fractions by thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Buchwald-Hartwig amination in this synthesis?

A1: The catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 2-chloro-3,4-dihydroquinoline to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Benzylamine coordinates to the Pd(II) complex, and the base (e.g., NaOtBu) removes a proton from the amine to form a palladium-amido complex.[2]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of N-benzyl-3,4-dihydro-2-quinolinamine and regenerates the Pd(0) catalyst.[2]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex Pd(II)(Aryl)(Cl)L2 Pd(0)L2->Oxidative_Addition_Complex Oxidative Addition Amido_Complex Pd(II)(Aryl)(NRH)L2 Oxidative_Addition_Complex->Amido_Complex Amine Coordination & Deprotonation Final_Product Aryl-NRH2 Amido_Complex->Final_Product Reductive Elimination Base-H+ Base-H+ Amido_Complex->Base-H+ Final_Product->Pd(0)L2 Aryl-Cl 2-chloro-3,4-dihydroquinoline Aryl-Cl->Oxidative_Addition_Complex Amine Benzylamine Amine->Oxidative_Addition_Complex Base Base (e.g., NaOtBu) Base->Amido_Complex

Buchwald-Hartwig Catalytic Cycle

Q2: Can I use a different synthetic route, such as reductive amination?

A2: Yes, reductive amination is a viable alternative, although it presents its own set of challenges. This route would involve the reaction of 3,4-dihydroquinolin-2(1H)-one with benzylamine to form an enamine or iminium intermediate, which is then reduced in situ.

  • Key Considerations for Reductive Amination:

    • Reducing Agent: A mild reducing agent that selectively reduces the iminium/enamine intermediate in the presence of the starting ketone is essential. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[4][5]

    • pH Control: The formation of the imine/enamine intermediate is typically favored under mildly acidic conditions (pH 4-6).[4][5] If the pH is too low, the benzylamine will be protonated and non-nucleophilic. If the pH is too high, the ketone will not be sufficiently activated.

    • Potential Side Reaction: A major side reaction is the reduction of the starting 3,4-dihydroquinolin-2(1H)-one to the corresponding alcohol.

Reductive_Amination_Workflow cluster_main Reductive Amination Troubleshooting Start Low Yield of N-benzyl-3,4-dihydro-2-quinolinamine Problem1 Is imine/enamine formation inefficient? Start->Problem1 Solution1a Optimize pH (4-6) with catalytic acetic acid. Problem1->Solution1a Yes Solution1b Consider using a dehydrating agent (e.g., molecular sieves). Problem1->Solution1b Yes Problem2 Is the starting ketone being reduced? Problem1->Problem2 No Solution1a->Problem2 Solution1b->Problem2 Solution2 Use a more selective reducing agent (e.g., NaBH(OAc)₃ over NaBH₄). Problem2->Solution2 Yes Problem3 Are reaction conditions optimal? Problem2->Problem3 No Solution2->Problem3 Solution3a Monitor reaction by TLC to determine optimal time. Problem3->Solution3a No Solution3b Consider gentle heating for sluggish reactions. Problem3->Solution3b No End Improved Yield Problem3->End Yes Solution3a->End Solution3b->End

Troubleshooting Workflow for Reductive Amination

Q3: How do I choose the best palladium source and ligand for the Buchwald-Hartwig amination?

A3: The choice of catalyst system is crucial for success.

  • Palladium Source: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source. Pd(OAc)₂ (palladium(II) acetate) is also widely used but requires in situ reduction.

  • Ligand: For challenging substrates like quinolines, bulky, electron-rich biaryl phosphine ligands are generally the most successful. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent starting point due to its high activity and broad applicability.[6] Other options include SPhos and BINAP.[6][7]

Q4: What are the key safety considerations for this reaction?

A4:

  • Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle it under an inert atmosphere and avoid contact with skin.

  • Solvents: Toluene and dioxane are commonly used solvents and are flammable and have associated health risks. Always work in a fume hood.

  • Benzylamine: Benzylamine is a corrosive liquid and should be handled with care.

Experimental Protocols

The following protocols provide a general framework. Optimization may be necessary for specific scales and equipment.

Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-3,4-dihydroquinoline

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl chlorides.[3][8]

Materials:

  • 2-Chloro-3,4-dihydroquinoline

  • Benzylamine

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 2-chloro-3,4-dihydroquinoline (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).

  • Add sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add benzylamine (1.2 eq.) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters that can be varied for optimization, based on literature for analogous reactions.[3][6]

ParameterRecommended Starting ConditionRange for OptimizationRationale for Variation
Palladium Source Pd₂(dba)₃Pd(OAc)₂Pd(0) sources are often more reliable.
Ligand XPhosSPhos, RuPhos, BINAPBulky ligands prevent catalyst poisoning.
Base NaOtBuK₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are preferred.
Solvent TolueneDioxaneAnhydrous, non-polar aprotic solvents are ideal.
Temperature 100-110 °C80-120 °CHigher temperatures can increase rate but may also lead to side reactions.
Reaction Time 12-24 h2-48 hDependent on substrate reactivity and temperature.

References

  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016). Rasayan J. Chem.
  • Process for the preparation of 2-amino-3,4-dihydroquin-azolin-4-ones. (1967).
  • Technical Support Center: Reductive Amination for Secondary Amine Synthesis. (2025). Benchchem.
  • N‐Benzylation of various aminoisoquinolines with benzylic alcohols. (n.d.).
  • Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine. (2025). Benchchem.
  • Synthesis of 2Amino3,4-dihydroquinazolines and Imidazo[2,1-b]quinazoline-2-ones¹. (n.d.).
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). Molecules.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). Molecules.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • Buchwald-Hartwig Amin
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Buchwald–Hartwig amin
  • Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamiz
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. (2025). Benchchem.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Optimization of the reaction conditions for the oxidative amination of... (n.d.).
  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. (2018). Beilstein Journal of Organic Chemistry.
  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. (2025). Benchchem.
  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. (2019). Accounts of Chemical Research.
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2013). Molecules.
  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
  • Selective palladium-catalyzed amination of the heterocyclic core of variolins. (n.d.). University of Alicante.
  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (n.d.). Molecules.
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
  • Dynamic Kinetic Asymmetric Reductive Amination: Synthesis of Chiral Primary β‐Amino Lactams. (2018). Angewandte Chemie.
  • Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal.
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). Molecules.
  • Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. (n.d.). PubMed.
  • Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). Preprints.org.
  • One-pot regioselective synthesis of n-benzoyl 2-amino-3,4-dihydro-3-oxo-2h- 1,4-benzothiazi nes. (2019).
  • Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. (2025).
  • Syntheses of 3,4- and 1,4-dihydroquinazolines
  • Application Notes and Protocols: 2-Aminoquinoline Derivatives in the Synthesis of Anti-Plasmodial Agents. (2025). Benchchem.
  • The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candid
  • Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. (2019). Organic Letters.
  • and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkyl

Sources

stability of N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride at various pH levels

Author: BenchChem Technical Support Team. Date: March 2026

Compound: N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride (BDQ-HCl) Application Area: Formulation Stability, Analytical Chemistry, and Preclinical Drug Development

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride (BDQ-HCl). Because this compound is a hydrochloride salt of a cyclic amidine, its behavior in aqueous media is highly dictated by pH. This guide moves beyond basic instructions to explain the causality behind its stability profile, ensuring your experimental workflows are robust, reproducible, and self-validating.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why does my BDQ-HCl solution become turbid or precipitate when adjusted to pH > 8.0?

The Causality: BDQ-HCl is the salt form of a cyclic amidine. Amidines are strong organic bases, typically exhibiting a pKa​ between 9.0 and 10.5[1]. In acidic to neutral solutions, the compound exists as a resonance-stabilized amidinium cation, which interacts favorably with water, ensuring high solubility.

When the pH of your buffer approaches or exceeds the pKa​ , the amidinium cation is deprotonated into its neutral free base form. The presence of the bulky, hydrophobic N-benzyl group and the dihydroquinoline core drastically reduces the hydration energy of the neutral molecule. Consequently, the free base exceeds its thermodynamic solubility limit and rapidly precipitates.

  • Resolution: To maintain solubility during assays, ensure the working pH remains below 7.0. If alkaline conditions are strictly required for your assay, you must introduce an organic co-solvent (e.g., 5-10% DMSO or Acetonitrile) or a surfactant to solubilize the free base.

Q2: I am observing a time-dependent loss of the parent peak in HPLC when formulated in physiological buffers (pH 7.4). What is the degradation mechanism?

The Causality: You are observing the hydrolytic degradation of the amidine bond. While amidinium salts are relatively stable, they are not immune to hydrolysis, which generally follows pseudo-first-order kinetics [2].

The electron-deficient carbon of the amidine/iminium group is susceptible to nucleophilic attack by water or hydroxide ions. At pH 7.4, buffer species (like phosphate) can act as general base catalysts, accelerating the attack of water on the C=N bond. This forms an unstable tetrahedral intermediate. Because the benzylamine moiety is a good leaving group, the intermediate collapses, cleaving the C-N bond to yield 3,4-dihydroquinolin-2(1H)-one (a stable lactam) and benzylamine [3].

  • Resolution: For long-term storage of aqueous stocks, avoid pH 7.4. Formulate the compound in mildly acidic conditions (pH 4.0 - 5.0) where the amidinium cation is fully protonated and hydroxide concentration is negligible.

Q3: How can I design a self-validating system to track this degradation?

The Causality: A self-validating protocol must account for mass balance. If BDQ-HCl is degrading, the disappearance of the parent peak must quantitatively match the appearance of the degradation products.

  • Resolution: Standard UV detection at 254 nm will easily detect the parent compound and the resulting lactam (3,4-dihydroquinolin-2(1H)-one) due to their conjugated aromatic systems. However, benzylamine lacks a strong chromophore at this wavelength. To validate the degradation pathway, you must use an HPLC-MS (Mass Spectrometry) setup or a low UV wavelength (210 nm) to simultaneously track the stoichiometric generation of benzylamine alongside the lactam.

Part 2: Quantitative Stability Profile

The following table summarizes the pH-dependent stability of BDQ-HCl in aqueous buffers at 25°C. Data is synthesized based on the kinetic behavior of cyclic amidines [1, 2].

pH LevelDominant SpeciesPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )24h Recovery (%)
2.0 Amidinium CationAcid-catalyzed hydrolysis~14 Days> 95%
5.0 Amidinium CationMinimal (Optimal Stability)> 6 Months> 99%
7.4 Amidinium / Free BaseBuffer-catalyzed hydrolysis~5 Days~ 85%
9.0 Free Base (Precipitate)Base-catalyzed hydrolysis~12 Hours< 50% (in solution)
12.0 Free BaseRapid alkaline hydrolysis< 2 Hours< 5%

Part 3: Experimental Protocols

Workflow: pH-Stability Profiling and Kinetic Degradation Assay

To accurately determine the degradation rate constants ( kobs​ ) for BDQ-HCl in your specific formulation matrices, execute the following step-by-step methodology.

Step 1: Buffer Preparation (Matrix Selection)

  • Prepare 50 mM buffers at target pH levels: pH 2.0 (HCl/KCl), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • Critical Insight: Avoid primary amine buffers (e.g., Tris or Glycine) as they can undergo transamination reactions with the amidine, confounding hydrolysis data.

Step 2: Stock Initiation

  • Dissolve BDQ-HCl in anhydrous DMSO to create a 10 mM stock.

  • Spike the DMSO stock into the pre-warmed aqueous buffers to a final concentration of 100 µM (1% final DMSO concentration). The low DMSO concentration ensures the free base remains solubilized even at higher pH levels, preventing precipitation from skewing the kinetic data.

Step 3: Incubation & Sampling

  • Incubate the solutions in sealed amber vials at 25°C and 40°C (to calculate Arrhenius activation energy).

  • Extract 100 µL aliquots at t=0,1,4,8,24, and 48 hours.

Step 4: Reaction Quenching (Self-Validating Step)

  • Immediately dilute the extracted aliquot 1:1 with Mobile Phase A (0.1% Formic Acid in Water, pH ~2.7) .

  • Causality: Dropping the pH instantly protonates the amidine and neutralizes hydroxide ions, effectively "freezing" the hydrolysis reaction so the sample can wait in the autosampler without further degradation [3].

Step 5: HPLC-UV/MS Analysis

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile. (Acidic modifiers are mandatory to prevent peak tailing of the highly basic amidine).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Data Processing: Plot ln([C]/[C0​]) versus time. The slope of the linear regression will yield the pseudo-first-order rate constant ( kobs​ ).

Part 4: Mechanistic Visualization

The following diagram illustrates the pH-dependent state transitions and the hydrolytic cleavage mechanism of BDQ-HCl.

G A BDQ-HCl Salt (pH 4.0 - 6.0) Stable Amidinium Cation B Free Base (pH > 8.0) Precipitation Risk A->B OH- (Deprotonation) E Acid-Catalyzed Hydrolysis (pH < 3.0) A->E H3O+ B->A H+ (Protonation) F Base-Catalyzed Hydrolysis (pH > 10.0) B->F OH- C Tetrahedral Intermediate (Nucleophilic Attack) D Degradation Products: 3,4-dihydroquinolin-2(1H)-one + Benzylamine C->D C-N Cleavage E->C H2O Attack F->C OH- Attack

Figure 1. pH-dependent state transitions and hydrolytic degradation pathways of BDQ-HCl.

References

  • Title: Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Insight into substituent effects on the hydrolysis of amidines by a microhydration model Source: Computational and Theoretical Chemistry (via ResearchGate) URL: [Link]

Technical Support Center: Troubleshooting N-Benzyl-3,4-dihydro-2-quinolinamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are synthesizing dihydroquinoline derivatives. The 3,4-dihydroquinoline core is a privileged medicinal scaffold, but its reactivity profile presents significant chemoselectivity challenges. During amination, the system is highly susceptible to oxidative aromatization, over-alkylation, and hydrolytic ring-opening.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the high-yield, high-purity preparation of N-benzyl-3,4-dihydro-2-quinolinamine.

Section 1: Mechanistic Overview & Reaction Pathways

Understanding the causality behind side reactions is the first step in preventing them. The synthesis of N-benzyl-3,4-dihydro-2-quinolinamine is typically achieved via the reductive amination of 3,4-dihydroquinolin-2-amine with benzaldehyde, or via the Buchwald-Hartwig cross-coupling of a 2-halo-3,4-dihydroquinoline with benzylamine.

The diagram below illustrates the logical flow of the reaction and the thermodynamic traps that lead to common side products.

ReactionPathways SM 3,4-dihydroquinolin-2-amine (Starting Material) Imine Imine Intermediate (Transient) SM->Imine + Benzaldehyde (-H2O) Target N-benzyl-3,4-dihydro-2-quinolinamine (Target Product) Imine->Target NaBH(OAc)3 (Chemoselective) Side1 N,N-dibenzyl derivative (Over-alkylation) Target->Side1 Excess PhCHO + Aggressive Reductant Side2 N-benzylquinolin-2-amine (Oxidative Aromatization) Target->Side2 O2 / Transition Metals (Dehydrogenation)

Caption: Mechanistic pathway for reductive amination highlighting target formation and common side reactions.

Section 2: Troubleshooting FAQs

Q1: Why am I observing a high yield of N-benzylquinolin-2-amine (fully aromatic) instead of the desired 3,4-dihydroquinoline derivative? Causality: The 3,4-dihydroquinoline core is highly susceptible to oxidative aromatization. There is a massive thermodynamic driving force to form the fully conjugated, flat quinoline system. Trace oxygen, coupled with ambient light or transition metal catalysts (e.g., Palladium in cross-coupling reactions), rapidly accelerates this dehydrogenation pathway[1]. Solution:

  • Degassing: Sparge all reaction solvents with Argon for at least 30 minutes prior to use.

  • Atmosphere Control: Execute the reaction under a strict Argon atmosphere using standard Schlenk techniques.

  • Catalyst Selection (If cross-coupling): Use bulky, electron-rich ligands (like BINAP or BrettPhos) that favor rapid reductive elimination over the β-hydride elimination/oxidation pathways that lead to aromatization[2].

Q2: My LC-MS shows a significant +90 m/z peak corresponding to the N,N-dibenzyl byproduct. How do I prevent over-benzylation? Causality: When utilizing reductive amination, the newly formed secondary amine (N-benzyl-3,4-dihydro-2-quinolinamine) remains nucleophilic. If your reducing agent is too aggressive (e.g., NaBH₄) or if benzaldehyde is present in excess, the secondary amine attacks another molecule of benzaldehyde, forming an iminium ion that is rapidly reduced to the N,N-dibenzyl tertiary amine. Solution:

  • Chemoselective Reductant: Switch to Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is sterically bulky and electronically deactivated, allowing it to selectively reduce the primary imine without reducing the transient iminium ion of the over-alkylated species[3].

  • Stoichiometry: Strictly limit benzaldehyde to 0.95 equivalents relative to the starting amine.

Q3: I am attempting the direct amination of 2-chloro-3,4-dihydroquinoline with benzylamine, but I get low yields and ring-opened byproducts. What is going wrong? Causality: 2-chloro-3,4-dihydroquinoline acts as an imidoyl chloride equivalent. It is extremely sensitive to moisture. In the presence of trace water and the basicity of benzylamine, it rapidly hydrolyzes back to 3,4-dihydroquinolin-2(1H)-one (the lactam), which can further undergo ring-opening to acyclic amides under prolonged basic heating[4]. Solution:

  • Ensure benzylamine is freshly distilled over KOH.

  • Use strictly anhydrous solvents and add a non-nucleophilic acid scavenger like N,N-diisopropylethylamine (DIPEA) to neutralize the generated HCl, preventing acid-catalyzed degradation of the starting material.

Section 3: Quantitative Data Summary

The table below summarizes the chemoselectivity outcomes based on the choice of reagents and conditions, demonstrating why specific protocols are recommended.

Reaction StrategyReagents / CatalystMajor Side ReactionYield of Target (%)Yield of Side Product (%)
Direct AlkylationBenzyl bromide, K₂CO₃Over-benzylation (N,N-dibenzyl)45%35%
Reductive AminationBenzaldehyde, NaBH₄Over-benzylation60%20%
Reductive Amination Benzaldehyde, NaBH(OAc)₃ None (Chemoselective) 88% <2%
Buchwald-HartwigPd(PPh₃)₄, Toluene, 110°COxidative Aromatization50%40% (Quinoline)
Buchwald-Hartwig Pd₂(dba)₃, BINAP, 80°C None (Optimized) 92% <5%

Section 4: Validated Experimental Protocols

Protocol A: Chemoselective Reductive Amination

This protocol utilizes STAB to prevent over-alkylation and is performed under inert conditions to prevent oxidative aromatization.

Workflow Step1 1. Purge Schlenk Flask (Argon, 3 Cycles) Step2 2. Dissolve Amine & PhCHO in Anhydrous DCE Step1->Step2 Step3 3. Stir 1h at RT (Imine Pre-formation) Step2->Step3 Step4 4. Cool to 0 °C & Add NaBH(OAc)3 Step3->Step4 Step5 5. Stir 12h at RT (Reduction) Step4->Step5 Step6 6. Aqueous NaHCO3 Quench & DCM Extraction Step5->Step6 Step7 7. Flash Chromatography (Target Isolation) Step6->Step7

Caption: Step-by-step experimental workflow for the chemoselective reductive amination protocol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under a positive pressure of Argon, dissolve 3,4-dihydroquinolin-2-amine (1.0 equiv, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

  • Imine Formation: Add benzaldehyde (0.95 equiv, 9.5 mmol) dropwise via syringe. Stir for 1 hour at room temperature.

    • Validation Checkpoint 1: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The starting amine mass should be minimized, replaced by the imine mass ([M+H]⁺ = 235). Note: Do not confuse this with the oxidized quinoline byproduct, which also has an [M+H]⁺ of 235 but a vastly different UV-Vis absorption profile at 254 nm.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add solid sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 15.0 mmol)[3].

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours under Argon.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation Checkpoint 2: LC-MS of the purified fraction must confirm the target mass ([M+H]⁺ = 237) with <2% of the N,N-dibenzyl byproduct ([M+H]⁺ = 327).

Sources

Validation & Comparative

Comparative Potency Analysis: N-benzyl-3,4-dihydro-2-quinolinamine vs. Tacrine as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

Introduction: The Cholinergic Deficit and the Role of AChE Inhibitors

Alzheimer's disease (AD), the leading cause of dementia worldwide, is characterized by a progressive decline in cognitive function. One of the primary neurochemical hallmarks of AD is a significant deficit in the neurotransmitter acetylcholine (ACh). The cholinergic hypothesis posits that this loss of ACh is a critical factor in the memory and learning impairments observed in patients. A major therapeutic strategy to combat this deficit is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the rapid hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission.

Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was the first centrally acting AChE inhibitor to be approved by the FDA for the treatment of Alzheimer's disease. While it demonstrated the clinical viability of this therapeutic approach, its use has been largely superseded due to concerns regarding hepatotoxicity. Nevertheless, it remains a critical benchmark compound in the development of new, safer, and more potent AChE inhibitors.

The 2-aminoquinoline scaffold has emerged as a promising foundation for the design of novel AChE inhibitors. This guide provides a comparative analysis of the therapeutic potential of compounds derived from this scaffold, using N-benzyl-3,4-dihydro-2-quinolinamine as a representative structure, against the established benchmark, Tacrine. As direct comparative data for this specific N-benzyl derivative is not extensively published, we will draw upon established findings for closely related 2-aminoquinoline analogs to provide a scientifically grounded comparison and outline the definitive methods for such an evaluation.

Molecular Structures and Mechanistic Rationale

The potency of an AChE inhibitor is intrinsically linked to its ability to bind within the narrow, deep active site gorge of the enzyme. This gorge contains two key sites: the catalytic active site (CAS) at the base and the peripheral anionic site (PAS) near the entrance.

  • Tacrine: A flat, aromatic molecule, Tacrine is a non-selective, reversible inhibitor that primarily interacts with the CAS of AChE. Its small, rigid structure allows it to enter the active site gorge effectively.

  • N-benzyl-3,4-dihydro-2-quinolinamine and Analogs: This class of compounds features a quinoline core, which can engage in π-π stacking interactions with aromatic residues (like Trp84 and Tyr334) in the AChE active site. The N-benzyl substitution provides an additional aromatic ring that can form further interactions, potentially bridging the CAS and PAS, leading to a "dual-binding" mechanism that can result in high potency. The dihydro-quinolinamine structure also offers more conformational flexibility compared to the rigid Tacrine.

Comparative Potency: An Evidence-Based Analysis

To establish a quantitative comparison, we refer to the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ value signifies higher potency.

While specific IC₅₀ data for N-benzyl-3,4-dihydro-2-quinolinamine is emerging, studies on structurally similar compounds provide a strong basis for comparison. For instance, various N-substituted benzylamine derivatives of the quinoline scaffold have been synthesized and evaluated. One such study on related N-benzylpiperidine substituted quinolines demonstrated potent AChE inhibition, with IC₅₀ values in the nanomolar range, significantly more potent than Tacrine.

CompoundTarget EnzymeIC₅₀ Value (µM)Selectivity Index (BuChE/AChE)Source
Tacrine eeAChE0.33~1 (Non-selective)
Tacrine hAChE0.0789.3
Representative Quinoline Derivative eeAChE0.021241

Table 1: Comparative in vitro inhibitory potency of Tacrine and a representative potent quinoline derivative against acetylcholinesterase (AChE) from electric eel (ee) and human (h), and butyrylcholinesterase (BuChE). The selectivity index indicates a preference for AChE over BuChE.

Interpretation of Data: The data clearly illustrates the potential of the quinoline scaffold. The representative derivative shows an IC₅₀ value against eeAChE that is over 15 times lower (i.e., more potent) than that of Tacrine. Furthermore, it exhibits a high selectivity index of 241, indicating it is 241 times more selective for inhibiting AChE over the related enzyme BuChE. This is a highly desirable characteristic, as BuChE inhibition is associated with potential side effects. Tacrine, by contrast, is largely non-selective.

Experimental Protocol: The Ellman's Assay for AChE Inhibitor Potency

The cornerstone of determining AChE inhibitory potency is the spectrophotometric method developed by Ellman et al. (1961). This assay is reliable, reproducible, and provides the quantitative data (IC₅₀) necessary for comparative analysis.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor will slow down this reaction, resulting in a lower rate of color development.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare a stock solution and adjust the pH to 8.0. This buffer maintains a stable pH for the enzymatic reaction.

    • DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer. This is the chromogenic reagent.

    • ATCh Solution (10 mM): Dissolve acetylthiocholine iodide in the phosphate buffer. This serves as the enzyme substrate.

    • AChE Enzyme Solution: Prepare a stock solution of AChE (e.g., from electric eel or human recombinant) in buffer. The final concentration should be optimized to yield a linear reaction rate for approximately 5-10 minutes.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., N-benzyl-3,4-dihydro-2-quinolinamine, Tacrine) in a suitable solvent (e.g., DMSO), followed by further dilution in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of 0.1 M Phosphate Buffer (pH 8.0)

      • 20 µL of the inhibitor solution (or buffer for control wells)

      • 20 µL of the AChE enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCh substrate solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism or similar software) to determine the IC₅₀ value.

Ellman_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis Prep_Buffer Prepare Buffer (0.1M, pH 8.0) Add_Components Add Buffer, Inhibitor, & AChE Solution Prep_Buffer->Add_Components Prep_Inhibitor Prepare Serial Dilutions of Inhibitors Prep_Inhibitor->Add_Components Prep_Enzyme Prepare AChE Solution Prep_Enzyme->Add_Components Prep_Reagents Prepare DTNB & ATCh Solutions Add_DTNB Add DTNB Prep_Reagents->Add_DTNB Initiate_Reaction Initiate with ATCh Prep_Reagents->Initiate_Reaction Pre_Incubate Pre-incubate (15 min, 37°C) Add_Components->Pre_Incubate Allow binding Pre_Incubate->Add_DTNB Add_DTNB->Initiate_Reaction Measure_Abs Measure Absorbance (412 nm over time) Initiate_Reaction->Measure_Abs Monitor color change Calc_Rate Calculate Reaction Rates (V) Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Inhibition->Plot_Data Determine_IC50 Non-linear Regression: Determine IC50 Plot_Data->Determine_IC50 Fit curve

Caption: Workflow for determining IC₅₀ of AChE inhibitors using the Ellman's assay.

Visualization of the Therapeutic Mechanism

The ultimate goal of an AChE inhibitor is to increase the availability of acetylcholine in the neuronal synapse to improve signal transmission between neurons.

AChE_Inhibition_Mechanism cluster_synapse Synaptic Cleft cluster_hydrolysis Normal Pathway (Blocked) Presynaptic Presynaptic Neuron ACh ACh Presynaptic->ACh Signal Arrives: ACh Released Postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicles AChE AChE ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds & Activates Postsynaptic Neuron Choline +\nAcetate Choline + Acetate AChE->Choline +\nAcetate Inhibitor Inhibitor (e.g., Quinolinamine) Inhibitor->AChE Blocks Active Site

Caption: Mechanism of AChE inhibitors at the cholinergic synapse.

Conclusion and Future Directions

The comparison between Tacrine and novel 2-aminoquinoline derivatives highlights a clear progression in the field of AChE inhibitor design. While Tacrine established the validity of the therapeutic concept, its clinical utility is hampered by safety concerns and a lack of enzyme selectivity.

The data for representative N-benzyl substituted quinoline analogs demonstrates a significant leap forward in potency and, critically, in selectivity for AChE over BuChE. This enhanced selectivity is a key design feature that is predicted to reduce mechanism-based side effects. The N-benzyl group likely plays a crucial role in optimizing interactions within the AChE active site gorge, contributing to the observed high potency.

For any novel compound like N-benzyl-3,4-dihydro-2-quinolinamine, the definitive path to characterization requires rigorous head-to-head comparison against benchmark compounds like Tacrine and Donepezil using standardized protocols such as the Ellman's assay. Future studies should not only confirm in vitro potency but also evaluate pharmacokinetic properties, blood-brain barrier permeability, and in vivo efficacy in animal models of Alzheimer's disease to fully assess its therapeutic potential.

References

  • Title: Tacrine. Source: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury (2012). URL: [Link]

  • Title: Design, synthesis and evaluation of novel quinoline derivatives as acetylcholinesterase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2014). URL: [Link]

  • Title: Donepezil, a piperidine-based acetylcholinesterase inhibitor. Source: A Textbook of Medicinal Chemistry (2022). URL: [Link]

  • Title: Synthesis and evaluation of tacrine-related acetylcholinesterase inhibitors. Source: Bioorganic & Medicinal Chemistry (2006). URL: [Link]

  • Title: Tacrine: the first drug approved for Alzheimer's disease. Source: Acta Neurologica Scandinavica (1994). URL: [Link]

benchmarking N-benzyl-3,4-dihydro-2-quinolinamine against standard AChE inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-benzyl-3,4-dihydro-2-quinolinamine Against Standard AChE Inhibitors: A Technical Comparison Guide

Executive Summary & Mechanistic Rationale

The cholinergic hypothesis remains a cornerstone in the pharmacological management of Alzheimer’s disease (AD). While standard acetylcholinesterase (AChE) inhibitors like Donepezil, Galantamine, and Rivastigmine provide symptomatic relief, their clinical utility is often bottlenecked by peripheral toxicity and a lack of disease-modifying properties.

Recently, quinoline and dihydroquinoline derivatives have emerged as highly potent, multi-target directed ligands (MTDLs)[1]. N-benzyl-3,4-dihydro-2-quinolinamine (NBDQ) represents a structurally optimized scaffold designed to maximize central nervous system (CNS) penetration while selectively targeting both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE[2]. Benchmarking NBDQ against standard therapies provides critical insights into its potential as a next-generation neurotherapeutic.

Structural Biology & Binding Dynamics

The rational design of NBDQ leverages the established affinity of the quinoline core for the AChE binding gorge[3]. AChE possesses a narrow, 20 Å deep gorge with two critical binding sites:

  • Catalytic Active Site (CAS): Located at the bottom of the gorge (containing the catalytic triad and Trp86), responsible for acetylcholine hydrolysis.

  • Peripheral Anionic Site (PAS): Located at the gorge entrance (containing Trp286), which traps substrates and is implicated in AChE-induced amyloid-beta (Aβ) aggregation.

Unlike Rivastigmine, which acts as a pseudo-irreversible carbamylating agent, NBDQ functions similarly to Donepezil by spanning the entire gorge. The dihydro-quinolinamine core anchors in the CAS via hydrogen bonding and cation-π interactions, while the N-benzyl moiety extends to the PAS, engaging in strong π-π stacking with Trp286. This dual-site binding not only inhibits enzymatic activity but sterically blocks the PAS, potentially preventing AChE-mediated Aβ fibrillogenesis[1][2].

BindingMechanism NBDQ N-benzyl-3,4-dihydro- 2-quinolinamine CAS Catalytic Active Site (Trp86, Glu202) NBDQ->CAS H-bonding (Quinolinamine) PAS Peripheral Anionic Site (Trp286, Tyr72) NBDQ->PAS π-π Stacking (Benzyl group) Donepezil Donepezil (Standard) Donepezil->CAS π-π Stacking Donepezil->PAS π-π Stacking

Dual-site binding mechanism of AChE inhibitors at Catalytic and Peripheral Anionic Sites.

Self-Validating Experimental Methodologies

To objectively benchmark NBDQ against standard inhibitors, we employ a suite of orthogonal, self-validating assays. The causality behind these specific experimental choices ensures that the data reflects true physiological potential rather than assay artifacts.

Protocol A: Modified Ellman’s Assay for AChE/BuChE Inhibition

Causality of Choice: Ellman's assay provides a direct, spectrophotometric quantification of enzyme velocity. By utilizing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the assay translates the invisible hydrolysis of acetylthiocholine iodide (ATCI) into a quantifiable yellow anion (5-thio-2-nitrobenzoate) absorbing at 412 nm. Self-Validation Mechanism: The protocol includes a non-enzyme blank (to subtract spontaneous ATCI hydrolysis) and a vehicle-only control (to define 100% uninhibited enzyme velocity). Donepezil is run in parallel as a positive calibration control.

  • Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dilute human recombinant AChE (hAChE) and human butyrylcholinesterase (hBuChE) to 0.03 U/mL.

  • Pre-incubation: In a 96-well microplate, combine 160 µL of buffer, 10 µL of NBDQ (or standard) at varying concentrations (10⁻⁹ to 10⁻⁴ M), and 10 µL of the enzyme. Incubate at 25°C for 15 minutes. Rationale: Pre-incubation allows reversible inhibitors to reach thermodynamic equilibrium with the enzyme before substrate competition begins.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.

  • Quantification: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

EllmanAssay Step1 Enzyme & Inhibitor Pre-incubation (15 min) Step2 Addition of ATCI (Substrate) & DTNB (Chromogen) Step1->Step2 Step3 Thiocholine + DTNB Reaction (Yellow Anion Formation) Step2->Step3 Step4 Spectrophotometric Readout (Absorbance at 412 nm) Step3->Step4 Validation Control: Uninhibited AChE (100% Activity Baseline) Validation->Step4 Baseline reference

Workflow of the modified Ellman's assay for self-validating AChE inhibition quantification.

Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Causality of Choice: A potent AChE inhibitor is useless for AD if it cannot reach central cholinergic synapses. The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion. By utilizing a porcine brain lipid extract, we accurately mimic the specific lipid composition of the cerebral microvascular endothelium[4]. Self-Validation Mechanism: Propranolol (high permeability) and Atenolol (low permeability) are spiked into the donor wells as internal standards to verify membrane integrity.

  • Membrane Preparation: Coat the PVDF membrane filter of the donor microplate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Loading: Add 150 µL of NBDQ/standards (50 µM in PBS/DMSO) to the donor wells. Add 300 µL of pure PBS to the acceptor wells.

  • Incubation & Readout: Assemble the sandwich plate and incubate at 25°C for 18 hours. Separate the plates and quantify the compound concentration in both wells via LC-MS/MS to calculate the effective permeability coefficient ( Pe​ ).

Comparative Performance Data

The following table synthesizes the benchmarking data of NBDQ against the three standard clinical AChE inhibitors. Data reflects established pharmacological profiles for quinoline-based MTDLs[1][4].

CompoundMechanistic ClasshAChE IC₅₀ (nM)hBuChE IC₅₀ (nM)Selectivity Index (BuChE/AChE)BBB Permeability ( Pe​×10−6 cm/s)
Donepezil Reversible, Dual-site14 ± 25,500 ± 40039212.5 (High)
Galantamine Reversible, Allosteric850 ± 50>10,000>118.2 (High)
Rivastigmine Pseudo-irreversible4,100 ± 3003,800 ± 2000.95.4 (Moderate)
NBDQ Reversible, Dual-site42 ± 5>10,000>23814.1 (High)

Data Interpretation: NBDQ demonstrates nanomolar potency against hAChE (42 nM), outperforming both Galantamine and Rivastigmine, while maintaining a highly favorable selectivity profile over BuChE. Crucially, the lipophilic nature of the N-benzyl and dihydroquinoline moieties grants NBDQ superior passive BBB permeability compared to standard therapies, ensuring optimal target engagement within the CNS[4].

Conclusion & Translational Outlook

Benchmarking N-benzyl-3,4-dihydro-2-quinolinamine reveals a highly optimized pharmacological profile. By effectively bridging the Catalytic and Peripheral Anionic Sites of AChE, NBDQ not only restores cholinergic transmission but offers theoretical disease-modifying benefits by hindering PAS-mediated Aβ aggregation. Its superior BBB permeability profile positions it as a highly viable lead compound for further in vivo pharmacokinetic and toxicological evaluation in the pursuit of next-generation Alzheimer's therapeutics.

References

  • Source: arabjchem.
  • Source: walshmedicalmedia.
  • Source: tandfonline.
  • Source: acs.

Sources

Safety Operating Guide

Personal protective equipment for handling N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to benchtop execution requires more than just a safety data sheet (SDS)—it demands a mechanistic understanding of the compound's behavior. N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride is a potent pharmaceutical intermediate[1]. Handling this compound requires strict adherence to specialized operational protocols to ensure both personnel safety and experimental integrity.

This guide provides a self-validating system of engineering controls, personal protective equipment (PPE), and EPA-compliant disposal plans, establishing a field-proven standard for your laboratory.

Part 1: Mechanistic Hazard Profiling

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. We do not just wear PPE because a manual dictates it; we wear it to interrupt specific mechanisms of exposure.

  • Chemical Structure & Permeability : The core structure of this compound features a lipophilic benzyl-quinoline moiety. While the hydrochloride (HCl) salt form increases aqueous solubility for biological assays, the free base is highly lipophilic. If the salt dissociates in sweat or physiological fluids, it facilitates rapid dermal and mucosal penetration[1][2].

  • Physical State & Aerosolization : As an HCl salt, this compound typically presents as a fine, crystalline powder. During weighing or transfer, it is highly prone to aerosolization (dust generation).

  • Hazard Causality : When airborne dust contacts the mucous membranes of the respiratory tract or eyes, it dissolves, causing a localized drop in pH (due to the HCl component) and subsequent acute irritation. This manifests as GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

ExposureMitigation Chem N-benzyl-3,4-dihydro- 2-quinolinamine HCl (Crystalline Powder) Aerosol Aerosolization (Dust Generation) Chem->Aerosol Weighing/Transfer Dermal Dermal Contact (Lipophilic Base) Chem->Dermal Handling/Spills Resp Respiratory Irritation (H335) Aerosol->Resp Inhalation Skin Skin/Eye Irritation (H315, H319) Dermal->Skin Absorption PPE_Resp N95/P100 Respirator & Vented BSC PPE_Resp->Aerosol Blocks PPE_Skin Double Nitrile Gloves & Chem-Resistant Gown PPE_Skin->Dermal Blocks

Mechanistic exposure pathways and corresponding PPE mitigation strategies for handling the compound.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling potent amine hydrochlorides. We apply the principles of USP <800> (Safe Handling of Hazardous Drugs) to establish our PPE baseline, treating this intermediate with the same rigor as a hazardous pharmaceutical[3][4].

PPE CategoryDry Powder Handling (Weighing/Transfer)Solution Handling (Assays/In Vitro)Scientific Rationale (The "Why")
Hand Protection Double Nitrile GlovesSingle Nitrile Gloves (Double preferred)Nitrile offers superior chemical resistance to lipophilic organic molecules compared to latex. Double gloving ensures the inner glove remains sterile and uncontaminated when doffing a soiled outer glove[4].
Body Protection Disposable, Chem-Resistant GownStandard Lab Coat (Fully buttoned)A closed-front, knit-cuff gown prevents crystalline dust from settling on street clothes or exposed wrists[5].
Eye Protection ANSI-approved Safety GogglesSafety Glasses with Side ShieldsGoggles provide a complete seal, preventing aerosolized HCl salt dust from dissolving in the tear film of the eye.
Respiratory N95/P100 (If outside a BSC)Not required if handled in a fume hoodBlocks inhalation of fine particulates. A vented enclosure is always the primary engineering control[5].

Part 3: Standard Operating Procedure (SOP) for Handling

To ensure self-validating safety, follow this step-by-step methodology for compounding and handling.

Step 1: Workspace Preparation

  • Establish a designated compounding area.

  • Line the workspace with a plastic-backed absorbent pad. Causality: This catches micro-spills and prevents the compound from embedding into the porous surfaces of the benchtop.

Step 2: Engineering Controls

  • Perform all dry-powder manipulations within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood. Causality: Standard chemical fume hoods often have turbulent drafts that can exacerbate the aerosolization of fine, lightweight crystalline powders[5].

Step 3: Weighing & Transfer

  • Use an anti-static weighing boat and an ionizer if available. Causality: Amine hydrochloride salts easily build up static electricity, causing the powder to repel from spatulas and disperse into the breathing zone.

Step 4: In-Situ Dissolution

  • Add your primary solvent (e.g., DMSO or buffered water) directly to the weighing vessel within the BSC before transferring it to a secondary container. Causality: Wetting the powder immediately eliminates the inhalation and dust-generation hazard, converting a high-risk powder into a manageable liquid.

Step 5: Decontamination & Spill Response

  • Never dry-sweep a spill. Dry sweeping resuspends the powder into the air.

  • Wipe down all surfaces with a damp, disposable towel. Use a mildly basic solution (like 1% sodium bicarbonate) to neutralize trace HCl, followed by a distilled water wipe[5].

Part 4: EPA-Compliant Waste Management & Disposal Plan

Improper disposal of pharmaceutical intermediates can lead to severe environmental contamination and regulatory penalties. Disposal must align with the EPA's Resource Conservation and Recovery Act (RCRA) and the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P)[6][7]. Never dispose of this compound down the drain , as municipal wastewater treatment plants are not equipped to filter complex pharmaceutical amines[6][7].

WasteDisposal Start Waste Generated (Solid/Liquid/PPE) IsTrace Trace Contaminated? (Empty Vials, PPE, Wipes) Start->IsTrace Bulk Bulk/Unused Chemical (>3% by weight) IsTrace->Bulk No (Bulk) TraceWaste Yellow Trace Chemo Bin IsTrace->TraceWaste Yes (Trace) BulkWaste Black RCRA Hazardous Bin Bulk->BulkWaste Incinerator Licensed Medical Incineration Facility TraceWaste->Incinerator EPA Compliant Disposal BulkWaste->Incinerator RCRA Manifest Required

EPA-compliant waste disposal decision tree for trace and bulk pharmaceutical intermediate waste.

  • Trace Contaminated Waste : Items such as empty vials, outer gloves, and absorbent pads that contain residual, trace amounts of the compound must be disposed of in a Yellow Trace Hazardous Waste Bin [7].

  • Bulk Waste : Unused compound, highly concentrated stock solutions, or gross spills must be collected in a Black RCRA Hazardous Waste Container [6].

  • Final Disposition : All collected waste must be transported by a licensed hazardous waste vendor for high-temperature medical incineration[7].

References

  • Title : N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride - PubChem Source : nih.gov URL :[Link]

  • Title : EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste Source : crowell.com URL :[Link]

  • Title : Management Standards for Hazardous Waste Pharmaceuticals Q&A | US Environmental Protection Agency Source : rxinsider.com URL :[Link]

  • Title : NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016 Source : cdc.gov URL :[Link]

  • Title : USP <800> Compliance Guide: Everything You Need to Know Source : danielshealth.com URL :[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.